Ethyl diacetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDYRGMTRCAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209059 | |
| Record name | Ethyl 2-acetylacetoacetate | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-69-0 | |
| Record name | Butanoic acid, 2-acetyl-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl diacetylacetate | |
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| Record name | Ethyl 2-acetylacetoacetate | |
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| Record name | Ethyl 2-acetylacetoacetate | |
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| Record name | Ethyl 2-acetylacetoacetate | |
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| Record name | Ethyl diacetylacetate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl diacetoacetate (CAS No. 603-69-0), a versatile intermediate in organic synthesis. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and illustrates the reaction mechanism and experimental workflow.
Properties of this compound
This compound, also known as ethyl 2-acetyl-3-oxobutanoate, is a clear, colorless to yellow liquid. It is a β-keto ester with the chemical formula C₈H₁₂O₄. This compound is sparingly soluble in water but miscible with many organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 603-69-0 | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 104-105 °C at 17 mmHg | [2] |
| Density | 1.104 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4720 | |
| Solubility | Sparingly soluble in water; soluble in ethanol and acetone.[1] | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Peak Assignments and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two acetyl methyl groups (singlets), and a methine proton. Due to keto-enol tautomerism, the spectrum can be complex, with distinct peaks for each tautomer. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methyl carbons of the acetyl groups, and the alpha-carbon. |
| Infrared (IR) | The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations for both the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹. C-O stretching and C-H bending and stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns for esters and ketones would be expected, including the loss of the ethoxy group (-OC₂H₅) and acetyl groups (-COCH₃). |
Synthesis of this compound
The synthesis of this compound is effectively achieved through the acylation of ethyl acetoacetate. A well-established method involves the use of acetyl chloride in the presence of magnesium.
Reaction Mechanism: Acylation of Ethyl Acetoacetate
The reaction proceeds through the formation of a magnesium enolate of ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Subsequent loss of the chloride ion yields the final product, this compound.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[2]
Materials:
-
Ethyl acetoacetate (1.0 mole)
-
Magnesium turnings (0.50 gram-atom)
-
Acetyl chloride (1.50 moles)
-
Benzene (anhydrous)
-
Ether
-
5% Sodium bicarbonate solution
-
Saturated aqueous copper acetate solution
-
25% Sulfuric acid
-
Calcium chloride (anhydrous)
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, combine magnesium turnings, ethyl acetoacetate, and anhydrous benzene.
-
Acylation: While stirring, add acetyl chloride to the mixture. Heat the reaction mixture to reflux at 85-90 °C for 2 hours. The evolution of hydrogen and hydrogen chloride gases will be observed; this step must be performed in a well-ventilated fume hood.
-
Work-up:
-
Cool the reaction mixture in an ice bath and decant the liquid into a separatory funnel.
-
Wash the solid residue in the flask with two portions of ether and add the ether washes to the separatory funnel.
-
Pour the combined organic solution over ice and shake thoroughly.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Remove the ether and most of the benzene by distillation at atmospheric pressure.
-
Remove the remaining benzene by distillation under reduced pressure (50 mmHg).
-
Precipitate the this compound from the residue as its copper derivative by adding a saturated aqueous solution of copper acetate and shaking vigorously.
-
Filter the blue copper derivative, wash it with water, and then suspend it in ether.
-
Decompose the copper complex by shaking with 25% sulfuric acid until the blue solid disappears.
-
Separate the ethereal layer, and extract the aqueous layer twice with ether.
-
Combine the ethereal extracts and dry them over anhydrous calcium chloride.
-
Remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain pure this compound. The product typically distills at 92-98 °C/12 mmHg.[2]
-
Experimental Workflow Diagram
Applications in Synthesis
This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes.[3] For instance, it serves as a precursor in the synthesis of coumarin derivatives.[3]
Safety Information
This compound is a combustible liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations, especially the synthesis which evolves flammable and corrosive gases, should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to Ethyl Diacetoacetate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of ethyl diacetoacetate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a beta-keto ester.[1] Its structure features a central carbon atom bonded to two acetyl groups and an ethoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
The chemical structure can be represented by the canonical SMILES: CCOC(=O)C(C(=O)C)C(=O)C.[2][3] this compound is typically a clear, colorless to yellow liquid and is soluble in many organic solvents.[1]
Keto-Enol Tautomerism:
Similar to other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between these two forms is a critical aspect of its reactivity.
Caption: Keto-enol tautomerism of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the acylation of ethyl acetoacetate. This reaction involves the treatment of ethyl acetoacetate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base.
Reaction Scheme:
Caption: Synthesis of this compound via acylation.
Experimental Protocol: Synthesis via Acylation of Ethyl Acetoacetate
This protocol is a general guideline based on the acylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Acetic anhydride (or acetyl chloride)
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate in anhydrous diethyl ether.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (or acetyl chloride) dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, including the keto-enol tautomerism.
¹H NMR Data (Keto Tautomer)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~3.7 | Singlet | 1H | -COCH(CO)CO- |
| ~2.3 | Singlet | 6H | 2 x -COCH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Data (Keto Tautomer)
| Chemical Shift (δ) ppm | Assignment |
| ~202 | 2 x C=O (keto) |
| ~168 | C=O (ester) |
| ~62 | -OCH₂CH₃ |
| ~58 | -COCH(CO)CO- |
| ~29 | 2 x -COCH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (keto) |
| ~1640 | Medium | C=C stretch (enol) |
| ~3400-3200 | Broad | O-H stretch (enol, intramolecular H-bond) |
| ~2980 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.
| m/z | Relative Intensity | Possible Fragment |
| 172 | Low | [M]⁺ (Molecular ion) |
| 129 | High | [M - CH₃CO]⁺ |
| 101 | Medium | [M - OCH₂CH₃]⁺ |
| 85 | High | [CH₃COCHCO]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Workflow for Analysis
Caption: General workflow for the analytical characterization of this compound.
References
Spectroscopic Analysis of Ethyl Diacetoacetate: A Technical Guide
Introduction
Ethyl diacetoacetate (CAS 603-69-0), also known as ethyl 2-acetylacetoacetate, is a beta-keto ester with the molecular formula C₈H₁₂O₄.[1][2] Its structure, containing both ketone and ester functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
While publicly accessible, experimentally derived spectra for this compound are limited, this document compiles predicted data based on the compound's structure and established spectroscopic principles.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.2 | Singlet | 6H |
| -CH- (methine) | ~3.8 | Singlet | 1H |
| -O-CH₂- | ~4.2 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.3 | Triplet | 3H |
Predicted in a CDCl₃ solvent with TMS as an internal standard.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (acetyl) | ~29 |
| -C H- (methine) | ~60 |
| >C =O (ketone) | ~200 |
| -O-C H₂- | ~62 |
| -O-CH₂-C H₃ | ~14 |
| -C =O (ester) | ~168 |
Predicted in a CDCl₃ solvent with TMS as an internal standard.
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H stretch (alkane) | 2980 - 2850 | Medium to Strong |
| C=O stretch (ketone) | 1725 - 1705 | Strong |
| C=O stretch (ester) | 1750 - 1735 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
Predicted for a neat liquid sample.[3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 172 | [M]⁺ (Molecular Ion) |
| 129 | [M - CH₃CO]⁺ |
| 127 | [M - OCH₂CH₃]⁺ |
| 101 | [M - COOCH₂CH₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Predicted for Electron Ionization (EI) at 70 eV.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Acquire the IR spectrum. The typical scanning range for organic compounds is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the infrared absorbance or transmittance of the sample.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system
-
Volatile solvent (if using GC-MS, e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Introduction:
-
GC-MS: Prepare a dilute solution of this compound in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the liquid sample into a capillary tube, which is then inserted into the probe. The probe is heated to vaporize the sample directly into the ion source.
-
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl acetoacetate, a fundamental concept in organic chemistry with significant implications in synthetic chemistry and drug development. The equilibrium between the keto and enol forms is highly sensitive to environmental conditions, particularly the solvent. Understanding and controlling this equilibrium is crucial for reaction design and achieving desired product outcomes.
Introduction to Keto-Enol Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a classic example where a proton and a double bond shift their positions. In the case of ethyl acetoacetate, an equilibrium exists between the diketone (keto) form and the enol form, which contains a carbon-carbon double bond and a hydroxyl group.
The stability of the enol form is significantly influenced by intramolecular hydrogen bonding, where the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring-like structure. The surrounding solvent plays a critical role in mediating this equilibrium.
Quantitative Analysis of Enol Content
The percentage of the enol tautomer at equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the enol form, as they do not interfere with the stabilizing intramolecular hydrogen bond. Conversely, polar protic solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents have an intermediate effect.
| Solvent | Enol Content (%) |
| Water | 0.4[1] |
| Methanol | 6.9 |
| Ethanol | 8.0 |
| Acetone | 7.7 |
| Chloroform | 16.2 |
| Carbon Tetrachloride | 33 |
| Toluene | 19.8[1] |
| n-Hexane | 46.2 |
| Cyclohexane | 42.4 |
| Neat (no solvent) | 7.5 |
Table 1: Experimentally determined enol content of ethyl acetoacetate in various solvents at or near room temperature.
Experimental Protocols for Enol Content Determination
Accurate determination of the keto-enol equilibrium is essential for mechanistic studies and reaction optimization. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and bromine titration.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful non-destructive technique to quantify the ratio of keto and enol tautomers in solution. The protons unique to each tautomer exhibit distinct chemical shifts, and the ratio of their integrated signal areas corresponds to the molar ratio of the tautomers.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of ethyl acetoacetate in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). A typical concentration is around 0.20 mole fraction.[2]
-
For accurate integration, ensure a homogeneous solution. The use of a small amount of tetramethylsilane (TMS) as an internal standard is recommended for referencing the chemical shifts to 0 ppm.[2]
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Key acquisition parameters to consider for quantitative analysis include:
-
Pulse Angle: A 90° pulse is typically used.[3]
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated. A delay of 12 seconds is a good starting point for ethyl acetoacetate.[3]
-
Number of Scans (ns): Signal averaging improves the signal-to-noise ratio. The number of scans will depend on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Identify the characteristic peaks for the keto and enol forms:
-
Keto form: The α-methylene protons (-CH₂-) typically appear as a singlet around 3.4-3.5 ppm.[3]
-
Enol form: The vinylic proton (=CH-) appears as a singlet around 5.0-5.1 ppm.[3] The enolic hydroxyl proton (-OH) is a broad singlet at a much lower field, often around 12 ppm, due to intramolecular hydrogen bonding.[3]
-
-
Integrate the area of the α-methylene peak of the keto form and the vinylic proton peak of the enol form.
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal:
% Enol = [Integral (enol, =CH) / (Integral (enol, =CH) + (Integral (keto, -CH₂-)/2))] * 100
-
Bromine Titration (Kurt Meyer Method)
This classical chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer. The amount of bromine consumed is directly proportional to the amount of enol present. Both direct and indirect titration methods can be employed.
Experimental Protocol (Direct Titration):
-
Reagent Preparation:
-
Standardized Bromine Solution: Prepare a solution of bromine in a suitable solvent (e.g., methanol) of a known concentration (e.g., 0.1 M).
-
Ethyl Acetoacetate Solution: Prepare a solution of ethyl acetoacetate in the same solvent of a known concentration.
-
-
Titration Procedure:
-
Cool the ethyl acetoacetate solution to a low temperature (e.g., 0-5 °C) in an ice bath to minimize the rate of interconversion between the tautomers during the titration.
-
Titrate the ethyl acetoacetate solution with the standardized bromine solution. The reaction is: Keto-Enol Equilibrium <=> Enol + Br₂ -> α-bromo-keto ester + HBr
-
The endpoint is reached when a faint, persistent yellow color of excess bromine is observed. The titration should be performed rapidly to minimize the shift of the equilibrium towards the enol form as it is consumed.
-
-
Calculation:
-
Calculate the moles of bromine consumed from the volume and concentration of the bromine solution used.
-
The moles of bromine consumed are equal to the moles of the enol tautomer present in the initial sample.
-
Calculate the percentage of the enol form based on the initial moles of ethyl acetoacetate.
-
Mechanisms of Tautomerization
The interconversion between the keto and enol forms is catalyzed by both acids and bases.
Acid-Catalyzed Tautomerization
In the presence of an acid, the carbonyl oxygen of the keto form is protonated, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol.
Caption: Acid-catalyzed keto-enol tautomerization workflow.
Base-Catalyzed Tautomerization
Under basic conditions, a base removes an α-proton from the keto form to generate an enolate ion. The enolate is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a proton source (e.g., water) yields the enol form.
Caption: Base-catalyzed keto-enol tautomerization workflow.
Logical Workflow for Experimental Determination
The selection of an appropriate experimental method for determining the enol content depends on the available instrumentation and the specific research question.
Caption: Decision workflow for selecting an experimental method.
Conclusion
The keto-enol tautomerism of ethyl acetoacetate is a dynamic equilibrium that is highly sensitive to the solvent environment. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the factors governing this equilibrium and the methods for its quantification is paramount. The choice between ¹H-NMR spectroscopy and bromine titration for determining the enol content will depend on the specific laboratory setting and analytical requirements. By carefully controlling the reaction conditions, particularly the solvent, chemists can influence the tautomeric equilibrium to favor the desired reactive species, thereby optimizing synthetic routes and improving product yields.
References
An In-depth Technical Guide to Ethyl Diacetoacetate for Researchers and Drug Development Professionals
CAS Number: 603-69-0
This guide provides a comprehensive overview of ethyl diacetoacetate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical properties, safety information, key synthetic protocols, and its role in the generation of bioactive heterocyclic compounds.
Chemical and Physical Properties
This compound, also known as ethyl 2-acetylacetoacetate, is a β-keto ester recognized for its reactive methylene group, making it a valuable precursor in a variety of chemical transformations.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H12O4 | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 104-105 °C at 17 mmHg | |
| Density | 1.104 g/mL at 25 °C | |
| Refractive Index | n20/D 1.47 | |
| Flash Point | 185 °F (85 °C) | |
| Water Solubility | Not miscible |
Safety Data Sheet Summary
This compound requires careful handling in a laboratory setting. The following table summarizes the key safety information. A full Safety Data Sheet (SDS) should be consulted before use.
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Key Experimental Protocols in Organic Synthesis
This compound is a cornerstone in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.
Hantzsch Pyridine Synthesis
A fundamental multi-component reaction where this compound is a key reactant for the synthesis of 1,4-dihydropyridines and pyridines.[3][4] These scaffolds are prevalent in drugs such as calcium channel blockers.
Reaction Scheme: An aldehyde, two equivalents of a β-keto ester (like this compound), and a nitrogen source (e.g., ammonia or ammonium acetate) condense to form a dihydropyridine, which can then be oxidized to a pyridine.[4]
Detailed Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Biginelli Reaction
Another crucial multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are precursors to various bioactive molecules, including calcium channel blockers and antihypertensive agents.[5][6]
Reaction Scheme: This reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-keto ester (this compound), and urea.[5][7]
Detailed Methodology:
-
Reactant Mixture: Combine the aryl aldehyde (1 equivalent), this compound (1 equivalent), and urea (1.5 equivalents) in a suitable solvent, commonly ethanol.
-
Catalyst: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2) is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Applications in Drug Development and Biological Activities of Derivatives
This compound is a versatile building block for the synthesis of a wide range of pharmaceutical compounds.[8] Its derivatives have shown a spectrum of biological activities.
Synthesis of Pharmaceutical Scaffolds
-
Pyridine and Dihydropyridine Derivatives: As demonstrated in the Hantzsch synthesis, this compound is instrumental in creating dihydropyridine-based calcium channel blockers like nifedipine, amlodipine, and felodipine.[4]
-
Pyrimidine Derivatives: The Biginelli reaction provides access to dihydropyrimidinones, which are not only used as calcium channel blockers but also as antihypertensive agents and alpha-1-a-antagonists.[5][6]
-
Other Heterocycles: It is also used in the synthesis of other heterocyclic systems such as pyrazoles, pyrroles, and coumarins.[8]
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological effects.
-
Antiplatelet Activity: Phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, showing potential for the development of new antithrombotic agents.[9]
-
Antibacterial and Biofilm Inhibition: Ethyl acetoacetate and its parent compound, acetoacetate, have demonstrated inhibitory effects on the growth and biofilm formation of several pathogenic bacteria, including Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica.[10] Ethyl acetoacetate, in particular, was found to be more effective than acetoacetate in reducing bacterial growth and biofilm amounts.[10]
Conclusion
This compound is a chemical of significant importance to the research and drug development community. Its utility as a versatile and reactive intermediate in the synthesis of a vast array of bioactive heterocyclic compounds is well-established. The Hantzsch and Biginelli reactions are classic examples of its power in constructing complex molecular architectures from simple precursors. While the direct biological activity of this compound is limited, its derivatives continue to be a source of new therapeutic leads, particularly in the areas of cardiovascular and antimicrobial research. A thorough understanding of its chemistry and synthetic applications is therefore essential for scientists and professionals working in the field of drug discovery and development.
References
- 1. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. Ambeed [ambeed.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli_reaction [chemeurope.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Ethyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, experimental procedures, and mechanistic pathways involved in the synthesis of ethyl diacetoacetate (also known as ethyl 2-acetyl-3-oxobutanoate). This versatile β-dicarbonyl compound serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.
Core Synthesis Strategy: C-Acylation of Ethyl Acetoacetate
The primary and most effective method for synthesizing this compound is through the C-acylation of ethyl acetoacetate. This reaction involves the formation of a resonance-stabilized enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking an acylating agent such as acetyl chloride.
A critical challenge in this synthesis is the ambident nature of the acetoacetate enolate, which possesses two nucleophilic sites: the α-carbon (C-acylation) and the oxygen atom of the enol (O-acylation). The desired product, this compound, results from C-acylation. To selectively drive the reaction towards C-acylation, a common and effective strategy is the use of magnesium, which forms a stable six-membered chelate with the enolate. This chelation blocks the oxygen atom, thereby promoting nucleophilic attack from the α-carbon.
Reaction Mechanism and Pathway
The formation of this compound via magnesium-mediated acylation proceeds through several key steps:
-
Formation of a Magnesium Enolate Complex: Magnesium reacts with a proton source (likely trace alcohol or water, or directly with the enol form of ethyl acetoacetate) to form a magnesium alkoxide or halide, which then deprotonates ethyl acetoacetate. The resulting magnesium ion coordinates with both carbonyl oxygen atoms of the ethyl acetoacetate enolate, forming a stable six-membered ring chelate.
-
Nucleophilic Attack (C-Acylation): The acetyl chloride, an electrophile, is introduced. The magnesium chelate directs the nucleophilic attack to occur from the α-carbon of the enolate onto the carbonyl carbon of the acetyl chloride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Product Formation and Regeneration: The intermediate collapses, eliminating the chloride ion and yielding the final product, this compound.
The following diagram illustrates the proposed signaling pathway for the magnesium-mediated C-acylation.
Caption: Magnesium-mediated C-acylation of ethyl acetoacetate.
Quantitative Data
The physical properties and reaction yields for the synthesis of this compound are summarized below. The primary method cited is the magnesium-mediated acylation of ethyl acetoacetate with acetyl chloride.[1]
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Acetoacetate | 1.0 mole (130 g) | [1] |
| Magnesium Turnings | 0.50 gram atom (12 g) | [1] |
| Acetyl Chloride | 1.50 moles (120 g) | [1] |
| Reaction Conditions | ||
| Solvent | Benzene (dried) | [1] |
| Temperature | 85–90 °C (Oil Bath) | [1] |
| Reaction Time | 2 hours (reflux) | [1] |
| Product Properties | ||
| Molecular Formula | C₈H₁₂O₄ | [2] |
| CAS Number | 603-69-0 | [2][3] |
| Boiling Point | 92–98 °C / 12 mmHg | [1] |
| 104-105 °C / 17 mmHg | [3] | |
| Density | 1.104 g/mL | [3] |
| Refractive Index (n_D) | 1.4720 | [3] |
| Yield | ||
| Theoretical Yield | 172.18 g | |
| Actual Yield | 86-95 g | [1] |
| Percentage Yield | 50–55% | [1] |
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for organic chemical preparations.[1]
Materials and Equipment
-
Ethyl acetoacetate (1.0 mole, 130 g)
-
Magnesium turnings (0.50 gram atom, 12 g)
-
Acetyl chloride (1.50 moles, 120 g)
-
Benzene, dried over sodium (200 g)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated aqueous solution of copper acetate
-
25% Sulfuric acid
-
Anhydrous calcium chloride
-
1-L round-bottomed flask
-
Reflux condenser with calcium chloride tube
-
Oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel
-
Distillation apparatus
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, combine magnesium turnings (12 g), ethyl acetoacetate (130 g), dry benzene (200 g), and acetyl chloride (120 g).[1]
-
Reflux: Heat the mixture under reflux for 2 hours using an oil bath maintained at 85–90 °C.[1]
-
Initial Workup: Cool the resulting yellow reaction mixture in an ice bath. Decant the liquid portion into a separatory funnel. Wash the solid residue remaining in the flask with two 50-mL portions of ether.[1]
-
Extraction: Pour the ethereal washings over crushed ice, then add this ether-water mixture to the benzene solution in the separatory funnel. Shake the funnel thoroughly. Separate and discard the aqueous layer.[1]
-
Washing: Wash the organic (benzene-ether) layer once with 500 mL of 5% sodium bicarbonate solution, followed by one wash with 50 mL of water.[1]
-
Drying and Concentration: Dry the organic solution over anhydrous calcium chloride. Remove the ether and most of the benzene by distillation from a water bath. Remove the remaining benzene at 50 °C under reduced pressure (approx. 50 mmHg).[1]
-
Purification via Copper Derivative: Precipitate the this compound from the residue by adding 1.2 L of a saturated aqueous solution of copper acetate. Shake the mixture vigorously and allow it to stand for one hour to ensure complete precipitation.[1]
-
Isolation of Product: Filter the blue copper derivative using a Büchner funnel and wash it with two 50-mL portions of water. Transfer the solid to a separatory funnel and add 600 mL of ether. Add 400 mL of 25% sulfuric acid and shake until the solid completely dissolves (5–10 minutes).[1]
-
Final Extraction and Drying: Separate the ethereal layer. Extract the aqueous layer twice more with 100-mL portions of ether. Combine all ethereal extracts and dry them over anhydrous calcium chloride.[1]
-
Distillation: Remove the ether on a steam bath. Distill the residual ester under diminished pressure. The main fraction, pure this compound, is collected at 92–98 °C / 12 mmHg. The yield is 50-55%.[1]
Conclusion
The magnesium-mediated C-acylation of ethyl acetoacetate provides a reliable and well-documented pathway for the synthesis of this compound. The formation of a stable magnesium enolate chelate is key to overcoming the competing O-acylation side reaction, leading to good yields of the desired product. The detailed protocol provided herein, based on established literature, offers a robust method for the laboratory-scale preparation of this important synthetic intermediate. Careful execution of the workup and purification steps is essential for obtaining a high-purity product.
References
Ethyl diacetoacetate theoretical and computational studies
An In-depth Technical Guide to the Theoretical and Computational Study of Ethyl Diacetoacetate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ethyl 2-acetyl-3-oxobutanoate) is a highly functionalized tricarbonyl compound that serves as a versatile precursor in the synthesis of a wide array of heterocyclic molecules, including pyrimidines and pyrazoles.[1][2] Despite its utility in synthetic chemistry, dedicated theoretical and computational studies on its intrinsic molecular properties, such as conformational preferences and tautomeric equilibria, are notably scarce in the scientific literature. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a detailed framework for its theoretical investigation. By referencing studies on analogous β-diketones and 1,3,5-tricarbonyl systems, this document explores the potential tautomeric landscape and proposes robust computational protocols for future research. The aim is to furnish researchers with the foundational knowledge and methodological guidance required to computationally model this compound, predict its behavior, and rationalize its reactivity in complex chemical systems.
Introduction and Physicochemical Properties
This compound is a β,δ-triketone ester with the chemical formula C₈H₁₂O₄. Its structure features three carbonyl groups and two distinct sets of acidic α-hydrogens, which imparts a rich and complex chemical reactivity. It is primarily utilized as a key building block in multicomponent reactions, such as the Pinner and Biginelli-type syntheses, to construct substituted heterocyclic scaffolds of pharmaceutical interest.[1][3] A thorough understanding of its electronic structure, preferred conformations, and the delicate balance of its tautomeric forms is critical for optimizing reaction conditions and designing novel synthetic pathways.
While extensive experimental data is limited, fundamental physicochemical and thermochemical properties have been documented and are summarized below.
Table 1: Physicochemical and Thermochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-acetyl-3-oxobutanoate | - |
| CAS Number | 603-69-0 | [NIST] |
| Molecular Formula | C₈H₁₂O₄ | [NIST] |
| Molecular Weight | 172.1785 g/mol | [NIST] |
| Heat of Formation (Liquid, ΔfHº) | -789.60 kJ/mol | [NIST] |
Source: National Institute of Standards and Technology (NIST) WebBook.
Theoretical Framework: Tautomerism and Conformational Analysis
A central feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This compound, as a 1,3,5-tricarbonyl system, presents a significantly more complex tautomeric landscape. The molecule possesses two acidic methylene/methine proton sites, allowing for the formation of multiple stable enol forms, stabilized by intramolecular hydrogen bonding and conjugation.
Studies on simpler 1,3,5-tricarbonyl compounds confirm that they exist as a mixture of various keto-enol tautomers, with the specific equilibrium being highly dependent on the substituents and solvent environment.[4][5] For this compound, at least three principal tautomeric forms can be postulated: the triketo form and two distinct enol forms, each involving one of the two possible enolization sites.
Caption: Potential tautomeric equilibria in this compound.
The relative stability of these forms would be governed by:
-
Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via hydrogen bonding between the enolic hydroxyl group and a neighboring carbonyl oxygen is a strong driving force for enolization.
-
Conjugation: Enolization extends the π-conjugated system, which provides additional electronic stabilization.
-
Steric Effects: The ethyl ester group and methyl groups may introduce steric strain that favors or disfavors certain conformations.
-
Solvent Effects: Polar protic solvents can disrupt intramolecular hydrogen bonds and stabilize the more polar keto form, while nonpolar solvents tend to favor the internally hydrogen-bonded enol forms.
Proposed Computational Protocols
To rigorously investigate the conformational and tautomeric landscape of this compound, a detailed computational workflow is necessary. The following protocol outlines a standard, high-quality approach using Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for molecules of this size.[1]
Methodology for Tautomer and Conformer Analysis
-
Initial Structure Generation: Generate 3D coordinates for all plausible tautomers (triketo, enol-1, enol-2) and their likely conformers arising from rotation around C-C single bonds.
-
Geometry Optimization: Perform full geometry optimizations for all generated structures.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP or ωB97X-D (the latter is recommended for better description of non-covalent interactions).
-
Basis Set: 6-31G(d) for initial screening, followed by re-optimization of low-energy structures with a larger basis set like 6-311+G(d,p) for higher accuracy.
-
Solvation Model: Incorporate solvent effects using an implicit model like the Polarizable Continuum Model (PCM) or the SMD model, simulating solvents such as chloroform (nonpolar) and water (polar).
-
-
Vibrational Frequency Analysis: Calculate vibrational frequencies at the same level of theory as the final optimization. This step is crucial to:
-
Confirm that each optimized structure is a true energy minimum (no imaginary frequencies).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (G).
-
-
Relative Energy Calculation: Determine the relative stability of all conformers and tautomers by comparing their Gibbs free energies (ΔG). The Boltzmann distribution can then be used to predict the equilibrium population of each species at a given temperature.
-
Spectroscopic Prediction: For the most stable tautomers, calculate theoretical NMR chemical shifts (using the GIAO method) and IR vibrational frequencies to aid in the interpretation of experimental spectra.
References
- 1. Ethyl 4,6-dimethylpyrimidine-5-carboxylate | 305794-79-0 | Benchchem [benchchem.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides [organic-chemistry.org]
The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Acetoacetic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, few molecules hold the historical and practical significance of ethyl acetoacetate. Its discovery in the mid-19th century was not merely the addition of a new compound to the chemical catalog; it was a pivotal moment that unlocked the venerable Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This technical guide provides an in-depth exploration of the discovery and historical background of ethyl acetoacetate and its derivative, ethyl diacetoacetate. It details the key scientific contributions, the evolution of structural understanding, and the foundational experimental protocols that established these compounds as indispensable tools in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.
The Initial Discovery: Ethyl Acetoacetate
The story of ethyl acetoacetate begins in 1863 with the German chemist Johann Georg Anton Geuther . While investigating the reaction of sodium metal with ethyl acetate, he observed the evolution of hydrogen gas and the formation of a new sodium salt. Acidification of this salt yielded a novel compound he termed "ethyl diacetic acid." Geuther proposed an enolic structure for his discovery, accurately intuiting the presence of a hydroxyl group.
A few years later, in 1866, English chemists Edward Frankland and Baldwin Duppa independently synthesized the same compound using a similar method. However, they proposed a different, ketonic structure and renamed the compound "acetoacetic ester." This discrepancy sparked a debate that would last for decades, laying the groundwork for the concept of tautomerism.
It was the seminal work of German chemist Rainer Ludwig Claisen that brought clarity and broader utility to this reaction. In 1887, Claisen generalized the reaction, demonstrating that it was the self-condensation of an ester in the presence of a strong base, not sodium metal itself, that led to the formation of β-keto esters.[1] This reaction, now universally known as the Claisen condensation , solidified the importance of ethyl acetoacetate as a key building block in organic synthesis.[2]
The Tautomerism Debate
The conflicting structural proposals by Geuther (enol form) and Frankland and Duppa (keto form) for ethyl acetoacetate led to one of the earliest and most important debates on molecular structure. It wasn't until the early 20th century that the concept of keto-enol tautomerism was fully accepted, recognizing that both forms exist in a dynamic equilibrium. In its pure liquid state at 33°C, ethyl acetoacetate is a mixture of approximately 92% keto form and 8% enol form.[3]
Historical Timeline of Key Discoveries
The following diagram illustrates the key milestones in the discovery and understanding of ethyl acetoacetate.
This compound: A Derivative
This compound, also known as ethyl 2-acetylacetoacetate, is a derivative of ethyl acetoacetate.[4] Its historical discovery is less documented, as it is prepared from ethyl acetoacetate through acylation. It serves as a building block in organic synthesis, particularly for the creation of heterocyclic compounds like pyrazoles and pyrimidines.[4]
Quantitative Data
The physical and chemical properties of ethyl acetoacetate and this compound are summarized below for easy comparison.
Table 1: Physical Properties of Ethyl Acetoacetate and this compound
| Property | Ethyl Acetoacetate | This compound |
| Molecular Formula | C₆H₁₀O₃ | C₈H₁₂O₅ |
| Molar Mass | 130.14 g/mol [3] | 172.18 g/mol |
| Appearance | Colorless liquid with a fruity odor[5][6] | Clear colorless to yellow liquid[4] |
| Density | 1.028 g/cm³ (at 20°C)[5] | 1.104 g/mL (at 25°C) |
| Boiling Point | 180.8 °C (at 760 mmHg)[3][6] | 104-105 °C (at 17 mmHg) |
| Melting Point | -45 °C[3] | Not available |
| Solubility in Water | 2.86 g/100 mL (at 20°C)[3] | Not miscible in water[4] |
| CAS Number | 141-97-9[7] | 603-69-0[4] |
Table 2: Synthesis Yields of Ethyl Acetoacetate via Claisen Condensation
| Method/Conditions | Reported Yield | Reference |
| Historical method with sodium metal and ethyl acetate | 28-29% | Organic Syntheses[8] |
| Using sodium ethoxide and removing ethanol byproduct | up to 80% | Organic Syntheses[8] |
| Optimized modern procedure (82°C, 2h, specific molar ratios) | 91.55% | AIP Publishing[9] |
| Commercial operations (historical) | 50-65% | US Patent 2843623A |
| Improved process with dispersed sodium (5-15 micron) | up to 97% | US Patent 2843622A |
Experimental Protocols
The synthesis of ethyl acetoacetate via the Claisen condensation is a classic laboratory procedure. Below is a representative historical protocol, followed by a diagram of the reaction mechanism and a generalized experimental workflow.
Historical Synthesis of Ethyl Acetoacetate (Adapted from Organic Syntheses)
This protocol is based on the early methods using sodium metal.[8]
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol)
-
Sodium metal, clean wire or finely sliced
-
50% Acetic acid
-
Calcium chloride (anhydrous, for drying)
Procedure:
-
In a 2-L round-bottomed flask fitted with an efficient reflux condenser, place 500 g (531 mL, 5.7 moles) of ethyl acetate.[8]
-
Add 50 g (2.2 gram-atoms) of clean sodium wire or finely sliced sodium.[8] The reaction is initiated by gentle warming on a water bath.
-
Once the reaction starts, it proceeds vigorously, and cooling may be necessary to control the reflux.
-
After the initial vigorous reaction subsides, heat the mixture on a water bath until all the sodium has dissolved (approximately 1.5 hours). The mixture should appear as a clear red liquid with a green fluorescence.[8]
-
Cool the reaction mixture and acidify by slowly adding approximately 275 mL of 50% acetic acid.
-
If necessary, add salt to facilitate the separation of the ester layer.
-
Separate the ester layer, dry it over anhydrous calcium chloride, and purify by fractional distillation under reduced pressure.
-
The fraction boiling at 76-80°C at 18 mmHg is collected. The expected yield is 105-110 g (28-29% based on ethyl acetate).[8]
Claisen Condensation Reaction Mechanism
The mechanism involves the base-catalyzed self-condensation of two molecules of ethyl acetate.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of ethyl acetoacetate in a laboratory setting.
Conclusion
The discovery of ethyl acetoacetate and the subsequent elucidation of the Claisen condensation were landmark achievements in the history of organic chemistry. From the initial observations of Geuther to the mechanistic insights of Claisen, the study of this seemingly simple ester has had profound implications, including the development of the theory of tautomerism. For modern researchers and drug development professionals, ethyl acetoacetate and its derivatives remain vital precursors for the synthesis of a vast array of complex molecules. The historical journey of its discovery underscores the importance of careful observation, mechanistic inquiry, and the collaborative, iterative nature of scientific progress.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl Acetoacetate [drugfuture.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Solubility of Ethyl Diacetoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diacetoacetate (also known as ethyl 2-acetyl-3-oxobutanoate) in various organic solvents. This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is crucial for reaction kinetics, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Introduction to this compound
This compound (CAS No. 603-69-0) is a beta-keto ester with the chemical formula C₈H₁₂O₄. It is a colorless liquid with a fruity odor and is a versatile precursor in the synthesis of a variety of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its utility in organic synthesis stems from the reactivity of its methylene group, which is activated by two flanking carbonyl groups, allowing for a variety of chemical transformations. In the context of drug development, understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and for the formulation of drug products.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For this compound, its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.
Qualitative Solubility
This compound is generally described as being soluble in many common organic solvents.[1] This is attributed to its molecular structure which contains both polar (ester and ketone groups) and non-polar (ethyl and methyl groups) regions, allowing for favorable interactions with a range of solvents. It is considered sparingly soluble in water.[1]
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Ethanol | Alcohol | Miscible[2] | Not Specified |
| Diethyl Ether | Ether | Miscible[2] | Not Specified |
| Acetone | Ketone | Soluble[1] | Not Specified |
| Water | - | Not miscible[3] | Not Specified |
Note: The term "soluble" indicates a significant degree of solubility, though precise quantitative values are not available. Further experimental determination is recommended for specific applications.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound in specific organic solvents, standardized experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Addition of Solvent: Accurately add a known volume of the pre-equilibrated solvent at the desired temperature to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the excess solid suspended without creating a vortex.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the equilibrium shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in various organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates good solubility in common organic solvents like alcohols and ethers, there is a notable lack of comprehensive quantitative data in the public domain. For researchers, scientists, and drug development professionals, the provided shake-flask methodology offers a robust framework for generating reliable, application-specific solubility data. Such data is indispensable for the efficient design and optimization of synthetic routes, purification processes, and the successful formulation of pharmaceutical products containing this versatile chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for Ethyl Diacetoacetate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Hantzsch pyridine synthesis with a focus on the utility of ethyl diacetoacetate. Detailed protocols for classical and modern variations of the synthesis are provided, along with key quantitative data and mechanistic insights.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone of heterocyclic chemistry.[1] It is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] this compound (more commonly known as ethyl acetoacetate) is a frequently employed β-ketoester in this synthesis due to its commercial availability and reactivity. The initial product of this reaction is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine derivative.[1][3] The resulting Hantzsch esters are notable for their significant pharmacological applications, particularly as calcium channel blockers used in the treatment of cardiovascular diseases like hypertension.[3][4][5] Commercially successful drugs such as nifedipine, amlodipine, and felodipine are based on the 1,4-dihydropyridine scaffold.[2][3]
Role of Ethyl Acetoacetate
In the Hantzsch synthesis, ethyl acetoacetate serves two crucial roles:
-
Formation of an Enamine: One equivalent of ethyl acetoacetate reacts with ammonia or ammonium acetate to form an enamine intermediate (a β-enamino ester).[2]
-
Formation of an α,β-Unsaturated Carbonyl Compound: A second equivalent of ethyl acetoacetate undergoes a Knoevenagel condensation with an aldehyde to yield an α,β-unsaturated carbonyl intermediate.[2]
These two intermediates then react via a Michael addition, followed by cyclization and dehydration, to form the 1,4-dihydropyridine ring system.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hantzsch synthesis of 1,4-dihydropyridines using ethyl acetoacetate under various conditions.
| Aldehyde | Nitrogen Source | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid / Aqueous micelles | Ultrasonic irradiation | Not Specified | 96 | [1] |
| Various Aromatic Aldehydes | Ammonium Carbonate | Glycine-HCl buffer (pH 2.2) | 50-65 °C | Not Specified | 75-98 | [6] |
| Benzaldehyde | Ammonium Acetate | None / Ethanol | Reflux | 2-4 hours | Not Specified | [7] |
| Formaldehyde | Aqueous Ammonia | None / Ethanol | Reflux | 30 minutes | 75-90 | [8] |
| Benzaldehyde | Ammonium Acetate | FeCl3 / Solvent-free | 110 °C | 1 hour | Good yields | [9] |
| Various Aldehydes | Ammonium Carbonate | None / Water | Sealed vessel | Not Specified | 86-96 | [10] |
| Benzaldehyde | Ammonium Acetate | Phosphotungstic acid on alumina / Solvent-free | Not Specified | 2-3.5 hours | >75 | [11] |
| Benzaldehyde | Ammonium Acetate | Zr-ZSM-5 Zeolite | Microwave irradiation (300°C) | 25-35 minutes | 96 | [12] |
Experimental Protocols
The following are detailed protocols for the synthesis of 1,4-dihydropyridine derivatives using ethyl acetoacetate.
Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a traditional method for synthesizing a symmetrical 1,4-dihydropyridine.
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethyl acetoacetate (20 mmol, 2.60 g)
-
Ammonium acetate (15 mmol, 1.16 g)
-
Ethanol (50 mL)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 100 mL round-bottom flask, add the benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[7]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.[7][13]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate out of the solution.[7]
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold ethanol.[7]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.[7]
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol offers a more rapid and often higher-yielding method for the synthesis.
Materials:
-
Aldehyde (5 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium acetate (7.5 mmol)
-
Ethanol (10 mL)
-
20 mL Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).[7]
-
Seal the vial and place it in the microwave synthesizer.[7]
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[7]
-
Isolate the solid product by filtration.
-
Wash the product with cold ethanol and purify by recrystallization.[7]
Protocol 3: Green Synthesis in an Aqueous Medium
This environmentally friendly protocol avoids the use of organic solvents.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stirrer and heat source
Procedure:
-
Combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in the aqueous medium (3 mL) in a suitable reaction vessel.[6]
-
Stir the mixture at a temperature between 50-65 °C.[6]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, dilute the mixture with cold water (5 mL) to precipitate the product.[6]
-
Filter the solid product and purify by recrystallization from an ethanol/water mixture.[6]
Visualizations
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Caption: General experimental workflow for Hantzsch synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 12. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various biologically significant heterocyclic compounds utilizing ethyl diacetoacetate as a key building block. The methodologies outlined below are established procedures that can be adapted for the synthesis of diverse libraries of compounds for drug discovery and development.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their application as calcium channel blockers.[1][2] Subsequent oxidation of the 1,4-DHP ring provides access to the corresponding pyridine derivatives.[2]
Logical Relationship: Hantzsch Pyridine Synthesis
Caption: General scheme of the Hantzsch pyridine synthesis.
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 1,4-Dihydropyridines [1]
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude solid by vacuum filtration using a Büchner funnel and wash with cold ethanol.[1]
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [1]
-
In a 20 mL microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in 10 mL of ethanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes.[1]
-
After the reaction, cool the vial to room temperature, which should induce precipitation of the product.
-
Isolate the solid by filtration and wash with cold ethanol.
-
Purify the product by recrystallization.
Quantitative Data: Hantzsch Synthesis
| Aldehyde | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Reflux in ethanol, 2-4 h | Not Specified | [1] |
| Substituted Benzaldehydes | Glycine-HCl buffer (pH 2.2), 50-65 °C | 75-98 | [3] |
| 5-Bromothiophene-2-carboxyaldehyde | CAN (catalyst), room temp, 1-2.5 h | Good to Excellent | [4] |
| Benzaldehyde | PTSA, ultrasonic irradiation in aqueous micelles | 96 | [2] |
| Various Aldehydes | Ultrasonic irradiation in aqueous micelles | >90 | [2] |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This multicomponent reaction provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a wide range of pharmacological activities, including antiviral, antitumor, and antihypertensive properties.[5][6][7]
Experimental Workflow: Biginelli Reaction
Caption: General workflow for the Biginelli reaction.
Experimental Protocol
Protocol 3: General Procedure for Biginelli Reaction [5][6][8]
-
In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and a catalytic amount of acid (e.g., a drop of concentrated HCl) or Lewis acid in a suitable solvent like ethanol.[5][8]
-
Heat the mixture to reflux with stirring for several hours (typically 1-16 hours, depending on the catalyst and substrates).[8] Alternatively, sonicate the mixture for 60-70 minutes.[5]
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product usually precipitates from the solution. Collect the solid by vacuum filtration and wash it with a cold solvent (e.g., ethanol or ethyl acetate).[5][8]
-
Purify the crude product by recrystallization to obtain the pure dihydropyrimidinone.
Quantitative Data: Biginelli Reaction
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | B(C6F5)3 (1 mol%) | Ethanol | 4 h | 92 | [9] |
| 4-Chlorobenzaldehyde | B(C6F5)3 (1 mol%) | Ethanol | 3.5 h | 95 | [9] |
| 4-Nitrobenzaldehyde | B(C6F5)3 (1 mol%) | Ethanol | 3 h | 96 | [9] |
| Benzaldehyde | Discarded Aluminum Foil / HCl | Sonication (solvent-free) | 60-70 min | Not Specified | [5] |
| m-Nitrobenzaldehyde | NH4H2PO4 | Ethanol | 2 h | 85 | [6] |
| p-Methoxybenzaldehyde | NH4H2PO4 | Ethanol | 2 h | 89 | [6] |
| Benzaldehyde | CuCl / conc. H2SO4 | Methanol | 16 h | 90.5 | [8][10] |
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a classical method for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles. These compounds are important precursors for various pharmaceuticals.
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: Knorr synthesis of pyrazolones.
Experimental Protocol
Protocol 4: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [11]
-
In a suitable flask, mix ethyl acetoacetate (1 mole) and phenylhydrazine (1 mole).
-
Heat the mixture at reflux temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. The crude product will solidify.
-
Recrystallize the crude product from diluted ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that can be efficiently synthesized through a one-pot, four-component reaction. These compounds have shown a range of biological activities, including anticancer and antimicrobial effects.[12][13]
Experimental Workflow: Pyrano[2,3-c]pyrazole Synthesis
Caption: General workflow for pyrano[2,3-c]pyrazole synthesis.
Experimental Protocol
Protocol 5: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles [14][15]
-
In a flask, mix ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), the desired aldehyde or ketone (10 mmol), and a catalytic amount of a base like triethylamine (5 drops) or an organocatalyst like glycine (2 mol%).[14][15]
-
The reaction can be performed under various conditions:
-
After completion of the reaction (monitored by TLC), cool the mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol or a mixture of ethyl acetate/petroleum ether).[14][15]
-
Recrystallize the product from ethanol for further purification if necessary.
Quantitative Data: Pyrano[2,3-c]pyrazole Synthesis
| Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Glycine (2 mol%) | Water, 25 °C | 5 min | 90 | [15] |
| 4-Chlorobenzaldehyde | Glycine (2 mol%) | Water, 25 °C | 5 min | 95 | [15] |
| 4-Methoxybenzaldehyde | Glycine (2 mol%) | Water, 25 °C | 10 min | 92 | [15] |
| Benzaldehyde | L-histidine | Aqueous medium, 85 °C | Not Specified | 93 | [12] |
| Benzaldehyde | L-histidine | Solvent-free, 85 °C | 5 min | 92 | [12] |
| Various Aldehydes | SnCl2 | Microwave irradiation | 25 min | 88 | [13] |
| Various Aldehydes | Mn/ZrO2 | Ultrasound irradiation | 10 min | 98 | [13] |
| 3-Nitrobenzaldehyde | CuSnO3:SiO2 (1 mol%) | Ethanol, 70 °C | Not Specified | 93 | [16] |
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that leads to the formation of 2-pyridone derivatives. A modern, greener approach utilizes ammonium carbonate in an aqueous medium.[17]
Experimental Protocol
Protocol 6: Advanced Guareschi-Thorpe Synthesis [17][18]
-
In a flask, prepare a mixture of a 1,3-dicarbonyl compound like ethyl acetoacetate (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (1-2 mmol).
-
Add water or a water/ethanol mixture (2 mL) as the solvent.[17]
-
Stir the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Isolate the product by filtration and wash with water.
Quantitative Data: Advanced Guareschi-Thorpe Synthesis
| 1,3-Dicarbonyl | Cyano-reagent | Nitrogen Source | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Ethyl Cyanoacetate | (NH4)2CO3 (2 mmol) | H2O | 95 | [17] |
| Ethyl Acetoacetate | Cyanoacetamide | (NH4)2CO3 (1 mmol) | H2O/EtOH | 96 | [17] |
| Acetylacetone | Ethyl Cyanoacetate | (NH4)2CO3 (2 mmol) | H2O | 92 | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. sciensage.info [sciensage.info]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl Diacetoacetate in the Synthesis of Novel Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diacetoacetate, more formally known as diethyl 1,3-acetonedicarboxylate, is emerging as a versatile monomer in the synthesis of novel functional polymers. Its unique β-keto ester structure allows for a variety of polymerization techniques, leading to polymers with tunable properties and significant potential in the biomedical field, particularly in the design of sophisticated drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these innovative polymers, with a focus on their application in gene delivery.
Polymer Synthesis via Polycondensation
One of the primary methods for polymerizing diethyl 1,3-acetonedicarboxylate is through polycondensation with various diols. This reaction creates polyester chains with the β-keto ester functionality either incorporated into the polymer backbone or as pendant groups, depending on the specific monomer and reaction conditions. These polyesters can be further modified to enhance their functionality for specific applications.
A notable application of this approach is the synthesis of zinc-coordinated dipicolylamine (DPA) functionalized polyesters, which have shown great promise as non-viral vectors for gene therapy.[1] The polyester backbone serves as a scaffold, while the DPA-Zn complexes provide the functionality for DNA condensation and enhanced cellular uptake.
Experimental Protocol: Synthesis of Zinc-Coordinated DPA-Functionalized Polyesters
This protocol describes a two-step process for the synthesis of zinc-coordinated DPA-functionalized polyesters from dimethyl 1,3-acetonedicarboxylate (a close analog of diethyl 1,3-acetonedicarboxylate) and functionalized diols.
Step 1: Synthesis of the Polyester Backbone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of dimethyl 1,3-acetonedicarboxylate and a diol containing a functional group for later modification (e.g., a diol with a protected amine or a clickable group).
-
Catalyst Addition: Add a suitable polycondensation catalyst, such as titanium(IV) butoxide (Ti(OBu)₄) or dibutyltin oxide (DBTO), in a catalytic amount (typically 0.1-0.5 mol% relative to the diacid ester).
-
First Stage - Transesterification: Heat the reaction mixture to 160-180 °C under a slow stream of nitrogen. Methanol will be distilled off as the transesterification reaction proceeds. Continue this stage for 2-4 hours or until the majority of the methanol has been removed.
-
Second Stage - Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 200-220 °C. This will facilitate the removal of the diol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.
-
Reaction Completion and Isolation: Continue the reaction for another 4-6 hours or until the desired viscosity is achieved. Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent, such as chloroform or dichloromethane. Precipitate the polymer in a non-solvent like cold methanol or hexane. Filter and dry the polymer under vacuum at 40-50 °C.
Step 2: Functionalization and Zinc Coordination
-
Deprotection (if necessary): If a protected functional group was used on the diol, deprotect it according to standard literature procedures.
-
DPA Ligand Attachment: React the polyester with a DPA derivative containing a complementary functional group (e.g., an activated ester or an alkyne for click chemistry) in a suitable solvent.
-
Purification: Purify the DPA-functionalized polymer by dialysis or precipitation to remove any unreacted reagents.
-
Zinc Coordination: Dissolve the DPA-functionalized polymer in a buffered aqueous solution. Add a stoichiometric amount of zinc chloride (ZnCl₂) and stir to allow for the formation of the DPA-Zn complexes. The final zinc-coordinated polymer can be lyophilized for storage.
Physicochemical Properties of Diethyl Acetoacetate-Based Polyesters
The properties of polymers derived from diethyl 1,3-acetonedicarboxylate can be tailored by the choice of the comonomer (diol) and the polymerization conditions. The following table summarizes typical properties for polyesters synthesized for drug delivery applications.
| Property | Typical Value Range | Significance in Drug Delivery |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Influences polymer degradation rate, drug loading capacity, and circulation time. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A measure of the distribution of molecular weights; lower PDI indicates a more uniform polymer. |
| Glass Transition Temperature (Tg) | -10 °C to 50 °C | Affects the physical state (rubbery or glassy) of the polymer at physiological temperature, influencing drug release kinetics. |
| Thermal Decomposition Temperature (Td) | > 250 °C | Indicates the thermal stability of the polymer, important for processing and storage. |
Application in Gene Delivery: Mechanism of Action
Zinc-coordinated DPA-functionalized polyesters have demonstrated enhanced gene transfection efficiency compared to their non-coordinated counterparts.[2][3] This is attributed to a multi-faceted mechanism that addresses several critical barriers in gene delivery.
The key steps in the gene delivery process are:
-
DNA Condensation: The cationic DPA-Zn complexes on the polymer backbone electrostatically interact with the anionic phosphate backbone of DNA, condensing it into compact nanoparticles (polyplexes). This protects the DNA from enzymatic degradation.
-
Enhanced Cellular Uptake: The presence of zinc ions has been shown to improve the cellular uptake of the polyplexes.[2] This may be due to interactions between the zinc complexes and components of the cell membrane, facilitating endocytosis.[4]
-
Endosomal Escape: After endocytosis, the polyplexes are entrapped in endosomes. The zinc-coordinated polymers exhibit a "proton sponge" effect. The polymer's amine groups become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.[2]
-
Targeted Delivery to Cancer Cells: The DPA-Zn moieties can selectively interact with phosphatidylserine (PS), which is overexpressed on the outer leaflet of cancer cell membranes.[4] This provides a mechanism for targeted delivery to tumor cells.
-
Reduced Protein Binding: The DPA-Zn complexes create a strong hydration layer around the polyplexes, which acts similarly to PEGylation in reducing non-specific binding of serum proteins.[1][5] This "stealth" effect can prolong circulation time and improve tumor accumulation.
Visualizing the Gene Delivery Pathway
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and application of these novel polymers.
Caption: Experimental workflow for the synthesis and application of DPA-Zn functionalized polyesters.
Caption: Cellular uptake and gene delivery mechanism of DPA-Zn functionalized polyester polyplexes.
Conclusion
The use of this compound (diethyl 1,3-acetonedicarboxylate) as a monomer opens up new avenues for the creation of functional and biodegradable polymers with significant potential in drug delivery. The ability to precisely tune the chemical structure and properties of these polymers allows for the development of sophisticated delivery systems, such as the zinc-coordinated DPA-functionalized polyesters for targeted gene therapy. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this exciting field, ultimately leading to more effective and safer therapeutic options.
References
- 1. researchgate.net [researchgate.net]
- 2. Zn-Promoted gene transfection efficiency for non-viral vectors: a mechanism study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Zinc Coordinated Cationic Polymers Break Up the Paradox between Low Molecular Weight and High Transfection Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPA-Zinc around Polyplexes Acts Like PEG to Reduce Protein Binding While Targeting Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Pyrazole Derivatives from Ethyl Diacetoacetate and Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry for the generation of pyrazole scaffolds.[1][2] Ethyl 2,4-dioxopentanoate, also known as ethyl diacetoacetate, is a versatile 1,3-dicarbonyl precursor for synthesizing a diverse range of substituted pyrazoles. These pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their well-documented pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from this compound and various hydrazine derivatives. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of the reaction mechanism and a relevant biological signaling pathway.
Reaction of this compound with Hydrazine Derivatives: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cyclocondensation reaction that proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] The reaction is typically catalyzed by an acid. A critical aspect of this synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds like this compound and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[1] The reaction conditions, including the nature of the solvent and the catalyst, can influence this regioselectivity.
Data Presentation: Synthesis of Substituted Pyrazoles
The following table summarizes the synthesis of a series of ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives from the reaction of substituted ethyl 2,4-dioxo-4-phenylbutanoate (a derivative of this compound) with hydrazine hydrate.[3][4]
| Compound | R | Yield (%) | m.p. (°C) | Molecular Formula |
| 2a | H | 72 | 130-132 | C₁₂H₁₂N₂O₂ |
| 2b | 4-CH₃ | 66 | 95-97 | C₁₃H₁₄N₂O₂ |
| 2c | 4-OCH₃ | 66 | 97-99 | C₁₃H₁₄N₂O₃ |
| 2d | 2,4-di-OCH₃ | 70 | 105-107 | C₁₄H₁₆N₂O₄ |
| 2e | 2,3-di-OCH₃ | 68 | 110-112 | C₁₄H₁₆N₂O₄ |
| 2f | 3,4-di-OCH₃ | 75 | 115-117 | C₁₄H₁₆N₂O₄ |
| 2g | 2-NO₂ | 62 | 140-142 | C₁₂H₁₁N₃O₄ |
| 2h | 3-NO₂ | 65 | 145-147 | C₁₂H₁₁N₃O₄ |
Note: The characterization data for the synthesized compounds were confirmed by elemental analysis, IR, ¹H NMR, and mass spectra.[3][4]
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1]
Protocol 1: General Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates[3][4]
Materials:
-
Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A suspension of the substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) is prepared in glacial acetic acid.
-
Hydrazine hydrate (1.2 eq) is added to the suspension.
-
The reaction mixture is refluxed for an appropriate time (monitoring by TLC is recommended).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine[1][5]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note that the addition is exothermic.[1]
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.[1][5]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]
Mandatory Visualization
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathway: Inhibition of the JAK-STAT Pathway by Pyrazole Derivatives
Many pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway.[6][7] Aberrant activation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[8][9]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based JAK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 7. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Acetoacetate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl acetoacetate as a versatile C-H acid component in two prominent multicomponent reactions (MCRs): the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction. These reactions are of significant interest in medicinal chemistry and drug development due to their efficiency in generating diverse heterocyclic scaffolds with a wide range of biological activities.
Hantzsch Dihydropyridine Synthesis for Polyhydroquinolines
The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines and their annulated derivatives, such as polyhydroquinolines.[1] These compounds are recognized for their therapeutic applications, including as calcium channel blockers.[2] The four-component variant, employing an aldehyde, dimedone, ethyl acetoacetate, and a nitrogen source like ammonium acetate, is a highly efficient method for constructing polyhydroquinoline scaffolds.[2][3]
Applications in Drug Discovery
Polyhydroquinoline derivatives exhibit a remarkable array of pharmacological properties, including:
-
Antimicrobial and antitubercular activity[3]
-
Antioxidant properties[3]
-
Calcium channel modulation for cardiovascular diseases[2]
-
Antitumor and neuroprotective effects[4]
Experimental Protocol: Synthesis of Polyhydroquinolines
This protocol is a representative example for the one-pot, four-component synthesis of polyhydroquinoline derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., SnCl₂·2H₂O, 10 mol%)[5]
-
Ethanol (optional, for workup)
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst.
-
Heat the reaction mixture at 60-100°C under solvent-free conditions, with stirring.[2][3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add a small amount of cold ethanol to the reaction mixture to precipitate the product.[3]
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.
Data Presentation: Substrate Scope and Yields
The Hantzsch synthesis of polyhydroquinolines is compatible with a wide range of substituted aromatic and heterocyclic aldehydes, affording good to excellent yields.
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Cu(II) complex | 100°C, solvent-free | 94 | [3] |
| 2 | 4-Chlorobenzaldehyde | Cu(II) complex | 100°C, solvent-free | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | Cu(II) complex | 100°C, solvent-free | 92 | [3] |
| 4 | 4-Nitrobenzaldehyde | Cu(II) complex | 100°C, solvent-free | 96 | [3] |
| 5 | 3-Nitrobenzaldehyde | Cu(II) complex | 100°C, solvent-free | 93 | [3] |
| 6 | 2-Chlorobenzaldehyde | Cu(II) complex | 100°C, solvent-free | 90 | [3] |
| 7 | Benzaldehyde | SnCl₂·2H₂O | 80°C, solvent-free | 92 | [5] |
| 8 | 4-Methylbenzaldehyde | SnCl₂·2H₂O | 80°C, solvent-free | 94 | [5] |
| 9 | 4-Bromobenzaldehyde | SnCl₂·2H₂O | 80°C, solvent-free | 93 | [5] |
| 10 | 2-Nitrobenzaldehyde | SnCl₂·2H₂O | 80°C, solvent-free | 89 | [5] |
Reaction Workflow and Mechanism
The reaction proceeds through a series of condensation and cyclization steps. A plausible mechanism involves the initial formation of two key intermediates: an enamine from the reaction of ethyl acetoacetate and ammonium acetate, and a Knoevenagel condensation product from the aldehyde and dimedone. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final polyhydroquinoline product.[5][6]
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[7] This reaction is a cornerstone of heterocyclic chemistry, providing straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[7][8]
Applications in Drug Discovery
DHPMs are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Calcium channel blockers[7]
-
Antihypertensive agents[7]
-
Antiviral, antitumor, and anti-inflammatory properties
-
α1a-adrenergic antagonists[7]
Experimental Protocol: Synthesis of Dihydropyrimidinones
This protocol outlines a general procedure for the synthesis of DHPMs via the Biginelli reaction.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea or Thiourea (15 mmol)
-
Catalyst (e.g., Ceric Ammonium Nitrate (CAN), 10 mol%)[9]
Procedure: [9]
-
In a suitable reaction vessel, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and the catalyst.
-
Heat the mixture with stirring at 80-90°C under solvent-free conditions.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, add crushed ice to the mixture to induce precipitation of the product.
-
Filter the resulting solid, wash it with ice-cold water, and then dry it.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Data Presentation: Substrate Scope and Yields
The Biginelli reaction is broadly applicable to a variety of aromatic and heteroaromatic aldehydes, generally providing high yields of the corresponding DHPMs.
| Entry | Aldehyde | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Urea | CAN | 80-90°C, solvent-free | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | Urea | CAN | 80-90°C, solvent-free | 95 | [9] |
| 3 | 4-Methoxybenzaldehyde | Urea | CAN | 80-90°C, solvent-free | 89 | [9] |
| 4 | 4-Nitrobenzaldehyde | Urea | CAN | 80-90°C, solvent-free | 94 | [9] |
| 5 | Benzaldehyde | Thiourea | CAN | 80-90°C, solvent-free | 93 | [9] |
| 6 | 4-Chlorobenzaldehyde | Thiourea | CAN | 80-90°C, solvent-free | 96 | [9] |
| 7 | Benzaldehyde | Urea | B(C₆F₅)₃ | EtOH, reflux | 92 | [10] |
| 8 | 4-Fluorobenzaldehyde | Urea | B(C₆F₅)₃ | EtOH, reflux | 90 | [10] |
| 9 | 4-Nitrobenzaldehyde | Urea | B(C₆F₅)₃ | EtOH, reflux | 94 | [10] |
| 10 | 3-Hydroxybenzaldehyde | Thiourea | B(C₆F₅)₃ | EtOH, reflux | 88 | [10] |
Reaction Workflow and Mechanism
The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7][11] This electrophilic intermediate is then attacked by the enol form of ethyl acetoacetate. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction [jsynthchem.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Biginelli Reaction [organic-chemistry.org]
Ethyl Diacetoacetate as a Chelating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diacetoacetate (EDAA), systematically known as ethyl 2-acetyl-3-oxobutanoate, is a β-keto ester that exhibits notable potential as a chelating agent. Similar to its well-studied analogue, ethyl acetoacetate (EAA), EDAA can form stable complexes with a variety of metal ions. This property makes it a person of interest in diverse fields, including analytical chemistry, synthesis of coordination compounds, and potentially in drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chelating agent.
Chelation Mechanism
This compound exists in equilibrium between its keto and enol tautomeric forms. The enolate form possesses two oxygen atoms in a favorable position to act as a bidentate ligand, coordinating with a metal ion to form a stable six-membered chelate ring. The delocalization of electrons within this ring enhances the stability of the resulting metal complex.
Protocol for the Acylation of Ethyl Acetoacetate: A Detailed Guide for Researchers
Affiliation: Google Research
Abstract
This application note provides detailed protocols for the selective C-acylation and O-acylation of ethyl acetoacetate, a versatile precursor in organic synthesis. The C-acylation of the active methylene group allows for the formation of β-dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. In contrast, O-acylation of the enol form of ethyl acetoacetate leads to the formation of enol esters. This document outlines two primary methods: a magnesium chloride-mediated protocol for achieving C-acylation and a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed method for O-acylation. Detailed experimental procedures, quantitative data on yields for various acylating agents, and a visual representation of the experimental workflow are provided to aid researchers in the successful execution of these important transformations.
Note on Nomenclature: The user's original request specified "ethyl diacetoacetate." This is not a standard chemical name. This protocol assumes the user intended to refer to ethyl acetoacetate , a common and reactive β-keto ester.
Introduction
Ethyl acetoacetate is a key building block in organic chemistry, primarily due to the reactivity of its active methylene group and its existence in tautomeric equilibrium with its enol form. The acylation of ethyl acetoacetate can be directed to either the central carbon atom (C-acylation) or the enolic oxygen atom (O-acylation), depending on the reaction conditions. The choice of base and the presence of chelating agents are critical in determining the regioselectivity of the acylation reaction.
C-acylation is typically promoted by the use of a hard base and a metal cation that can form a chelate with the β-keto ester, thereby increasing the nucleophilicity of the α-carbon. O-acylation, on the other hand, is favored by conditions that promote the formation of the enolate anion and its subsequent reaction at the oxygen atom.
This document provides detailed procedures for both C- and O-acylation, enabling researchers to selectively synthesize the desired acylated products.
C-Acylation of Ethyl Acetoacetate using Magnesium Chloride and Pyridine
This protocol is adapted from the work of Rathke and Cowan and provides a reliable method for the C-acylation of ethyl acetoacetate with various acid chlorides.[1] The use of magnesium chloride is crucial for directing the acylation to the carbon atom.
Experimental Protocol
-
Reagent Preparation:
-
Anhydrous magnesium chloride (1.25 g, 13.1 mmol) is suspended in anhydrous acetonitrile (50 mL) in a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
The suspension is stirred for 15-30 minutes to ensure fine dispersion.
-
-
Reaction Setup:
-
Ethyl acetoacetate (2.5 g, 19.2 mmol) and pyridine (3.2 g, 40.5 mmol) are added sequentially to the stirred suspension.
-
The reaction mixture is then cooled in an ice-water bath to 0-5 °C.
-
-
Addition of Acyl Chloride:
-
The desired acyl chloride (19.2 mmol) is dissolved in anhydrous acetonitrile (10 mL) and added dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
-
Reaction and Work-up:
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a mixture of 50 mL of 1 M hydrochloric acid and 50 g of crushed ice.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography on silica gel.
-
Quantitative Data for C-Acylation
| Acyl Chloride | Product | Yield (%) |
| Acetyl chloride | Ethyl 2,4-dioxopentanoate | 75 |
| Propionyl chloride | Ethyl 2,4-dioxohexanoate | 80 |
| Isobutyryl chloride | Ethyl 5-methyl-2,4-dioxohexanoate | 82 |
| Pivaloyl chloride | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | 85 |
| Benzoyl chloride | Ethyl 2,4-dioxo-4-phenylbutanoate | 78 |
O-Acylation of Ethyl Acetoacetate using DBU
This protocol describes the O-acylation of ethyl acetoacetate with acyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to stereoselectively yield (E)-enol esters.
Experimental Protocol
-
Reaction Setup:
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, DBU (1.52 g, 10 mmol) is added at room temperature.
-
-
Addition of Acyl Halide:
-
The acyl halide (10 mmol) is added dropwise to the stirred solution.
-
-
Reaction and Work-up:
-
The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude enol ester.
-
Purification is achieved by distillation or column chromatography.
-
Quantitative Data for O-Acylation
| Acyl Halide | Product | Yield (%) |
| Acetyl chloride | (E)-Ethyl 3-acetoxybut-2-enoate | 92 |
| Propionyl chloride | (E)-Ethyl 3-(propionyloxy)but-2-enoate | 90 |
| Benzoyl chloride | (E)-Ethyl 3-(benzoyloxy)but-2-enoate | 88 |
Experimental Workflow Diagram
Caption: General workflow for C- and O-acylation of ethyl acetoacetate.
Conclusion
The protocols described in this application note provide robust and selective methods for the C- and O-acylation of ethyl acetoacetate. The choice of reagents and reaction conditions allows for the targeted synthesis of either β-dicarbonyl compounds or enol esters, both of which are valuable intermediates in organic synthesis. The provided quantitative data and experimental workflows serve as a practical guide for researchers in the fields of organic chemistry and drug development.
References
Application Notes and Protocols: Ethyl Acetoacetate in the Production of Pigments and Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of ethyl acetoacetate and its derivatives as key building blocks in the synthesis of a diverse range of pigments and dyes. The inherent reactivity of the active methylene group in ethyl acetoacetate makes it a versatile precursor for creating vibrant and stable colorants, notably arylide (Hansa) yellows and pyrazolone-based pigments.
Introduction to Ethyl Acetoacetate in Pigment Synthesis
Ethyl acetoacetate is a fundamental precursor in the organic pigment industry. Its derivatives, primarily acetoacetanilides and pyrazolones, serve as crucial coupling components in the synthesis of azo pigments. The general synthetic strategy involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as an acetoacetanilide or a pyrazolone, to form the final azo pigment.
This methodology allows for a wide gamut of colors, from bright yellows and oranges to deep reds, by varying the substituents on both the aromatic amine and the coupling component.
Synthesis of Arylide Yellow Pigments: The Hansa Yellows
Arylide yellows, commercially known as Hansa yellows, are a significant class of monoazo pigments valued for their bright, clean shades and good lightfastness.[1] They are synthesized by the azo coupling of a diazotized aromatic amine with an acetoacetanilide. The acetoacetanilide coupling component is itself prepared from ethyl acetoacetate and an appropriate aromatic amine.
Featured Pigment: Hansa Yellow G (Pigment Yellow 1)
Hansa Yellow G is one of the oldest and most well-known arylide yellow pigments, offering a greenish-yellow hue.[1]
Table 1: Physicochemical Properties of Hansa Yellow G (Pigment Yellow 1)
| Property | Value |
| Chemical Formula | C₁₇H₁₆N₄O₄ |
| Molecular Weight | 340.33 g/mol |
| Color Index Name | Pigment Yellow 1 (PY 1) |
| CAS Number | 2512-29-0 |
| Heat Resistance | 140 °C |
| Light Fastness (1-8) | 6 |
| Oil Absorption | 30-40 g/100g |
Experimental Protocol: Synthesis of Hansa Yellow G (Pigment Yellow 1)
This protocol outlines the general laboratory-scale synthesis of Hansa Yellow G.
Step 1: Preparation of the Acetoacetanilide Coupling Component
The synthesis begins with the formation of N-phenylacetoacetamide from ethyl acetoacetate and aniline.
Step 2: Diazotization of 2-Nitro-4-methylaniline
-
In a beaker, prepare a solution of 2-nitro-4-methylaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Continue stirring for 15-20 minutes to ensure complete formation of the diazonium salt.
Step 3: Azo Coupling
-
In a separate vessel, dissolve the previously prepared N-phenylacetoacetamide in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring.
-
Control the pH of the reaction mixture, typically maintaining it in the weakly acidic to neutral range by adding a buffer like sodium acetate.
-
A yellow precipitate of Hansa Yellow G will form.
-
Continue stirring for a specified period to ensure complete coupling.
Step 4: Isolation and Purification
-
Filter the pigment slurry and wash the filter cake thoroughly with water to remove any soluble salts and unreacted starting materials.
-
Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).
-
The dried pigment can be further processed, such as by milling, to achieve the desired particle size and dispersibility.
Synthesis of Pyrazolone-Based Pigments
Pyrazolone derivatives, synthesized from the condensation of ethyl acetoacetate with hydrazines, are another critical class of coupling components.[2] These are used to produce a range of pigments from yellow and orange to red.
Featured Pigment: Pyrazolone Orange (Pigment Orange 34)
Pyrazolone Orange is a bright, reddish-orange pigment with good color strength.
Table 2: Physicochemical Properties of Pyrazolone Orange (Pigment Orange 34)
| Property | Value |
| Chemical Type | Pyrazolone Orange |
| Color Index Name | Pigment Orange 34 |
| CAS Number | 15793-73-4 |
| Specific Gravity | 1.3 |
| Oil Absorption | 30-40 g/100g |
| pH | 5.5 - 7.0 |
| Heat Stability | ~199 °C |
Experimental Protocol: Synthesis of a Pyrazolone Red Pigment
This protocol describes the synthesis of a pyrazolone red pigment through the formation of a pyrazolone intermediate followed by azo coupling.
Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and phenylhydrazine in a suitable solvent such as ethanol.
-
Reflux the mixture for a specified time (typically 1-2 hours).
-
Upon cooling, the pyrazolone product will crystallize.
-
Filter the crystals, wash with cold ethanol, and dry.
Table 3: Reactant Quantities for Pyrazolone Synthesis
| Reactant | Molar Ratio |
| Ethyl Acetoacetate | 1 |
| Phenylhydrazine | 1 |
Step 2: Diazotization of a Substituted Aromatic Amine (e.g., 2-chloro-4-nitroaniline)
-
Follow the diazotization procedure as described in section 2.2, Step 2, using the chosen aromatic amine.
Step 3: Azo Coupling
-
Dissolve the synthesized 3-methyl-1-phenyl-5-pyrazolone in an alkaline solution (e.g., sodium hydroxide in water/ethanol).
-
Cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the appropriate range to facilitate coupling.
-
A red precipitate of the pyrazolone pigment will form.
-
Stir for an extended period to ensure the reaction goes to completion.
Step 4: Isolation and Purification
-
Isolate and purify the pigment as described in section 2.2, Step 4.
Visualization of Synthesis Pathways
The following diagrams illustrate the key reaction pathways described in the protocols.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Acetoacetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl acetoacetate, primarily through the Claisen condensation of ethyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected yield in my ethyl acetoacetate synthesis. What are the common causes and how can I troubleshoot this?
Low yield in the Claisen condensation is a common issue that can often be rectified by carefully controlling the reaction conditions. The primary causes are typically incomplete reaction, side reactions, or loss of product during workup.
Potential Causes & Troubleshooting Steps:
-
Insufficient Base or Inactive Base: The Claisen condensation requires a strong base, typically sodium ethoxide, to deprotonate the ethyl acetate and initiate the reaction. The base must be anhydrous, as the presence of water will consume the base and hydrolyze the ester.
-
Troubleshooting:
-
Use a freshly prepared, anhydrous strong base like sodium ethoxide.
-
Ensure all glassware is thoroughly dried before use.
-
Use at least 0.5 equivalents of the base relative to the ethyl acetate.
-
-
-
Presence of Water: Water in the reaction mixture will react with the sodium ethoxide and can also hydrolyze the ethyl acetate starting material and the ethyl acetoacetate product.
-
Troubleshooting:
-
Use anhydrous ethyl acetate. Commercial ethyl acetate can be purified by washing with water, drying over anhydrous potassium carbonate, and then distilling.[1]
-
Ensure the reaction is run under an inert, dry atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired condensation and potential side reactions.
-
Troubleshooting:
-
The reaction is typically initiated at a low temperature and then gently warmed. A common procedure involves heating the reaction mixture in a water bath.[1]
-
-
-
Loss During Workup: The product, ethyl acetoacetate, has some solubility in water. Acidification and extraction steps must be performed carefully to maximize recovery.
-
Troubleshooting:
-
When neutralizing the reaction mixture, avoid using a large excess of acid, as this can increase the solubility of the ester in the aqueous layer.[1]
-
If necessary, saturate the aqueous layer with salt (e.g., sodium chloride) to decrease the solubility of the product before extraction.
-
Perform multiple extractions with an organic solvent to ensure complete removal of the product from the aqueous phase.
-
-
Q2: My final product is discolored (yellow or brown). What causes this impurity and how can I prevent it?
Product discoloration often indicates the presence of impurities from side reactions or decomposition.
Potential Causes & Troubleshooting Steps:
-
Side Reactions: At higher temperatures, self-condensation of ethyl acetate can lead to the formation of polymeric byproducts.
-
Troubleshooting:
-
Maintain careful control over the reaction temperature.
-
Ensure the base is added portion-wise or at a controlled rate to manage the reaction exotherm.
-
-
-
Decomposition during Distillation: Ethyl acetoacetate can decompose at high temperatures.
Data Presentation: Optimizing Reaction Conditions
The yield of ethyl acetoacetate is highly sensitive to the reaction parameters. The following table summarizes key variables and their impact.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required. Using sodium metal is also common, which reacts in situ with ethanol to form NaOEt.[1] Yield is highly dependent on the quality and quantity of the base. |
| Solvent | Excess Ethyl Acetate or Anhydrous Ethanol | The reaction is often run in an excess of the ethyl acetate starting material. Small amounts of ethanol are necessary for the reaction to proceed well when using sodium metal.[1] |
| Reactant Quality | Anhydrous Ethyl Acetate | The presence of water significantly reduces yield by reacting with the base and causing hydrolysis.[1] |
| Temperature | Gentle heating (e.g., water bath) | Controls the reaction rate. Higher temperatures can lead to side reactions and reduced yields. |
| Workup | Acidification with Acetic Acid | Careful acidification is crucial. An excess of acid can increase the product's solubility in the aqueous layer, thereby reducing the isolated yield.[1] |
| Purification | Fractional Distillation under Reduced Pressure | Prevents thermal decomposition of the product, leading to a purer final product and higher recovery.[1] |
Experimental Protocols
Protocol 1: Claisen Condensation for Ethyl Acetoacetate Synthesis
This protocol is adapted from established literature procedures.[1]
Materials:
-
Anhydrous Ethyl Acetate (containing 2-3% ethanol)
-
Sodium metal
-
50% Acetic Acid
-
Anhydrous Calcium Chloride
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser. All glassware must be scrupulously dried to prevent moisture contamination.
-
Reaction Initiation: Place sodium metal into the flask. From the dropping funnel, add anhydrous ethyl acetate at a rate that maintains a gentle reflux.
-
Reaction Progression: Once all the ethyl acetate has been added, heat the mixture in a water bath until the sodium has completely dissolved.
-
Quenching and Acidification: Cool the reaction mixture. Slowly and carefully add a solution of 50% acetic acid until the mixture is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add salt to the aqueous layer to facilitate separation. Separate the upper ester layer.
-
Drying: Dry the crude ethyl acetoacetate layer over anhydrous calcium chloride.
-
Purification: Filter off the drying agent and purify the liquid by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80°C/18 mm Hg.[1]
Visualizations
Claisen Condensation Mechanism
The following diagram illustrates the key steps in the base-catalyzed condensation of ethyl acetate to form ethyl acetoacetate.
Caption: Mechanism of the Claisen condensation reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Purification of Crude Ethyl Diacetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude ethyl diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities in crude this compound can include water, ethanol, and acetic acid.[1] The synthesis method can also introduce unreacted starting materials or byproducts. For instance, in the Claisen condensation of ethyl acetate, unreacted ethyl acetate and acetic acid can be major impurities.[2]
Q2: What are the primary methods for purifying crude this compound?
The primary methods for purifying crude this compound are:
-
Washing: Pre-purification washing with a dilute aqueous solution of sodium bicarbonate can neutralize and remove acidic impurities like acetic acid. This is often followed by a brine wash to reduce the water content in the organic layer.[2][3]
-
Distillation: Vacuum distillation is a highly effective method for purifying this compound, which is a high-boiling liquid.[2][3] Distillation under reduced pressure is crucial to prevent thermal decomposition.[3]
-
Column Chromatography: For separating impurities that are difficult to remove by distillation, column chromatography can be employed.[4]
Q3: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?
This compound is susceptible to thermal decomposition at high temperatures.[3] Distilling at atmospheric pressure would require temperatures high enough to cause degradation, leading to lower yields and reduced purity.[3] Vacuum distillation allows for the boiling point to be lowered significantly, thus preventing thermal decomposition.
Q4: How can I assess the purity of my purified this compound?
Several analytical techniques can be used to determine the purity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can help identify impurities by comparing the sample's spectrum to a reference spectrum of the pure compound.[3][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another method that can be used for purity assessment.[6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after distillation | 1. Thermal Decomposition: The distillation temperature was too high. 2. Incomplete Reaction: The initial synthesis did not proceed to completion. 3. Loss during washing: The product was partially soluble in the aqueous wash solutions. | 1. Use Vacuum Distillation: Ensure a stable and sufficiently low vacuum to reduce the boiling point.[3] 2. Optimize Reaction Conditions: Review and optimize the synthesis protocol. 3. Minimize Washes: Use the minimum number of washes necessary and ensure proper phase separation. A brine wash can help reduce the solubility of the organic product in the aqueous layer.[2][3] |
| Product is yellow or discolored after purification | 1. Presence of Impurities: Residual impurities may be colored. 2. Thermal Decomposition: Some degradation products may be colored. | 1. Repeat Purification: Consider a second purification step, such as column chromatography. 2. Lower Distillation Temperature: Use a higher vacuum to further lower the distillation temperature. |
| Multiple spots on TLC or peaks in GC after purification | 1. Inefficient Purification: The chosen method was not effective at separating all impurities. 2. Co-eluting/Co-distilling Impurities: Some impurities may have similar retention times or boiling points to the product.[3] 3. Tautomerization: this compound exists as an equilibrium mixture of keto and enol tautomers, which can sometimes separate under certain chromatographic conditions. | 1. Optimize Purification Parameters: For chromatography, try a different solvent system or stationary phase. For distillation, use a fractional distillation column for better separation.[3] 2. Consider Alternative Techniques: If one method is ineffective, try another (e.g., switch from distillation to chromatography). 3. Analyze under conditions that do not separate tautomers: For chromatography, adjust the mobile phase or temperature. |
| Water present in the final product | 1. Incomplete Drying: The drying agent was not efficient or used in insufficient quantity. 2. Hygroscopic Nature: The product may have absorbed moisture from the air after purification. | 1. Thorough Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final solvent removal or distillation.[3] 2. Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. |
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Vacuum Distillation | Boiling Point | 74 °C at 14 mmHg | [2] |
| 88 °C at 29 mmHg | [2] | ||
| 94 °C at 45 mmHg | [2] | ||
| 100 °C at 80 mmHg | [2] | ||
| Purity (with catalyst) | 98.7% - 99.7% | [7] | |
| Purity (without catalyst) | 94.9% - 97.7% | [7] | |
| Recovery | 80% - 82.4% | [7] | |
| HPLC Analysis | Detection Wavelength | 250 nm | [6] |
| Quantitation Limit | 6 ng/mL | [6] |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution and shake gently.[2] Release pressure frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).[2][3]
-
Separate and collect the organic layer.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Swirl the flask occasionally for 10-15 minutes.
-
Filter the drying agent to obtain the clear, dry crude product.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure (refer to the data table above).[2]
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
Choose an appropriate solvent system (eluent), often a mixture of non-polar and polar solvents like hexane and ethyl acetate.
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.[3]
-
-
Elution and Fraction Collection:
-
Begin running the eluent through the column.
-
Collect the eluting solvent in separate fractions.
-
-
Fraction Analysis:
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
-
Visualizations
Caption: General workflow for purification via washing and vacuum distillation.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|C8H12O4|Research Chemical [benchchem.com]
- 5. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 6. Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl acetoacetate (also known as ethyl 3-oxobutanoate).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl acetoacetate?
A1: The most traditional and widely used method for synthesizing ethyl acetoacetate is the Claisen condensation of ethyl acetate.[1][2][3][4][5] This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form ethyl acetoacetate.[3][4][5] A greener, enzymatic alternative using lipase-catalyzed transesterification of ethyl acetate with acetylacetone is also being explored.[6]
Q2: My Claisen condensation reaction is not starting. What are the possible reasons?
A2: Difficulty in initiating the Claisen condensation can often be attributed to a few key factors. Firstly, the grade of ethyl acetate is crucial; it must be free from water but should contain a small percentage (around 2-3%) of ethanol to help start the reaction.[4] Secondly, the reaction often requires initial warming to begin.[4] Once initiated, the reaction is typically vigorous and may require cooling to control the rate.[4]
Q3: I'm observing a low yield in my Claisen condensation. How can I improve it?
A3: Low yields in a Claisen condensation can result from several factors. One critical aspect is the presence of water, which can consume the base and inhibit the reaction; ensure all reagents and glassware are dry.[4] The use of at least one full equivalent of base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[5] Insufficient base will result in an unfavorable equilibrium and lower yields. Additionally, a large excess of acetic acid during workup should be avoided as it increases the solubility of the ester in the aqueous layer, leading to product loss.[4]
Q4: What are the optimal conditions for the enzymatic synthesis of ethyl acetoacetate?
A4: For the enzymatic synthesis of ethyl acetoacetate using Candida antarctica lipase B (CALB), optimized conditions have been reported to achieve high yields. These conditions include a temperature of 35°C, a pH of 7.2, a 1:2 molar ratio of acetylacetone to ethyl acetate, and a 7% (w/w) enzyme concentration.[6] Under these parameters, a yield of 93.2 ± 1.4% was achieved within 4 hours.[6]
Q5: Can the enzyme be reused in the enzymatic synthesis of ethyl acetoacetate?
A5: Yes, in the reported enzymatic synthesis using immobilized Candida antarctica lipase B (Novozym® 435), the enzyme was successfully filtered and reused for up to five cycles.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Claisen Condensation) | Presence of water in reagents or glassware. | Ensure ethyl acetate is dry and use anhydrous conditions.[4] |
| Insufficient base. | Use at least one full equivalent of a strong base like sodium ethoxide to drive the reaction equilibrium forward.[5] | |
| Reaction has not initiated. | Gentle warming on a water bath may be required to start the reaction.[4] | |
| Formation of Side Products | Reaction temperature is too high. | Once the reaction starts, it can be vigorous. Cooling may be necessary to prevent side reactions and loss of material.[4] |
| Incorrect workup procedure. | Avoid a large excess of acid during neutralization as it can increase the product's solubility in the aqueous phase.[4] | |
| Low Yield (Enzymatic Synthesis) | Suboptimal reaction parameters. | Optimize temperature, pH, substrate molar ratio, and enzyme concentration. Refer to the optimized conditions in the data table below.[6] |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and is active. Consider using a fresh batch of the enzyme. | |
| Difficulty in Product Purification | Incomplete reaction. | Monitor the reaction progress using techniques like GC-FID to ensure completion before starting the workup.[6] |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) during the aqueous extraction to help break up emulsions. |
Data Presentation
Table 1: Optimized Parameters for Enzymatic Synthesis of Ethyl Acetoacetate
| Parameter | Optimized Value |
| Temperature | 35°C |
| pH | 7.2 |
| Substrate Molar Ratio (Acetylacetone:Ethyl Acetate) | 1:2 |
| Enzyme Concentration (Candida antarctica lipase B) | 7% (w/w) |
| Achieved Yield | 93.2 ± 1.4% |
Data sourced from an optimization study using response surface methodology.[6]
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Acetate
Materials:
-
Ethyl acetate (dry, containing 2-3% ethanol)
-
Sodium wire or finely sliced sodium
-
50% Acetic acid
-
Calcium chloride (anhydrous)
-
Ice bath
-
Water bath
-
Round-bottomed flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 500 g (5.7 moles) of dry ethyl acetate into a 2-liter round-bottomed flask fitted with an efficient reflux condenser.[4]
-
Add 50 g (2.2 gram atoms) of clean, finely sliced sodium to the ethyl acetate.[4]
-
Gently warm the flask on a water bath to initiate the reaction.[4]
-
Once the reaction begins, it will proceed vigorously. At this point, use a cold water bath to control the reaction rate and prevent the loss of volatile material through the condenser.[4]
-
After the initial vigorous reaction subsides, allow the mixture to stand until the sodium has completely dissolved.
-
Cool the resulting reddish-brown solution in an ice bath and then slowly add 600 cc of 50% acetic acid to neutralize the mixture.[4]
-
Transfer the mixture to a separatory funnel. If the layers do not separate well, add salt to facilitate separation.[4]
-
Separate the ester layer and dry it over anhydrous calcium chloride.[4]
-
Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure. The product will distill at 76-80°C/18 mm Hg.[4]
Protocol 2: Enzymatic Synthesis of Ethyl Acetoacetate
Materials:
-
Acetylacetone
-
Ethyl acetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Phosphate buffer (pH 7.2)
-
Glass reactor
-
Shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 25 mL glass reactor, combine acetylacetone and ethyl acetate in a 1:2 molar ratio.[6]
-
Add the immobilized Candida antarctica lipase B to the substrate mixture, corresponding to 7% of the total substrate weight (w/w).[6]
-
Adjust the pH of the reaction mixture to 7.2 using a phosphate buffer.[6]
-
Place the reactor in a shaker or use a magnetic stirrer and maintain the temperature at 35°C.[6]
-
Allow the reaction to proceed for 4 hours. Monitor the progress by taking small aliquots and analyzing them with gas chromatography (GC-FID) to measure the conversion of acetylacetone.[6]
-
Upon completion, separate the enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.[6]
-
The liquid product can be further purified if necessary, though the optimized process yields a high purity product.
Visualizations
References
Technical Support Center: Ethyl Diacetoacetate - Stability and Degradation Issues
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ethyl diacetoacetate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability and degradation challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure differ from similar compounds?
This compound, with the chemical formula (CH₃CO)₂CHCO₂C₂H₅ and CAS number 603-69-0, is a beta-keto ester. It is important to distinguish it from structurally similar but distinct compounds:
-
Ethyl acetoacetate: CH₃COCH₂COOC₂H₅
-
Ethyl diazoacetate: N₂CHCOOC₂H₅
The presence of two acetyl groups flanking the central carbon atom in this compound significantly influences its reactivity and stability.
Q2: What are the primary factors that can lead to the degradation of this compound?
The stability of this compound can be compromised by several factors, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by both acids and bases.
-
Thermal Stress: Exposure to elevated temperatures can induce decomposition.
-
Presence of Contaminants: Impurities can act as catalysts for degradation reactions.
Q3: What are the expected degradation products of this compound?
Under hydrolytic conditions, this compound is expected to break down into smaller molecules. The specific products will depend on the reaction conditions (e.g., pH, temperature). Potential degradation products include acetic acid, ethanol, and acetoacetic acid, which itself is unstable and can further decompose to acetone and carbon dioxide.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Unexpectedly low yield or product purity in a reaction involving this compound.
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Steps:
-
Verify Purity of Starting Material:
-
Recommendation: Always use freshly opened or properly stored this compound.
-
Protocol: Run a purity check using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
-
-
Control Reaction Temperature:
-
Recommendation: Maintain the recommended reaction temperature. Avoid localized heating.
-
Protocol: Use a well-calibrated heating mantle or oil bath with consistent stirring to ensure uniform temperature distribution.
-
-
Minimize Water Content:
-
Recommendation: Use anhydrous solvents and reagents.
-
Protocol: Dry solvents using appropriate drying agents (e.g., molecular sieves) and handle hygroscopic materials in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Inconsistent results between experimental batches.
Possible Cause: Variable storage and handling of this compound.
Troubleshooting Steps:
-
Standardize Storage Conditions:
-
Recommendation: Store this compound in a cool, dry, and dark place.
-
Protocol: Keep the container tightly sealed to prevent moisture ingress and store in a refrigerator or a designated cool storage area. Avoid repeated freeze-thaw cycles.
-
-
Inert Atmosphere Handling:
-
Recommendation: Handle the compound under an inert atmosphere, especially for long-term storage or sensitive reactions.
-
Protocol: Use a nitrogen or argon blanket when accessing the reagent. Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.
-
Experimental Protocols
Protocol for Assessing this compound Stability via GC-MS
This protocol outlines a method to monitor the degradation of this compound over time under specific conditions.
-
Sample Preparation:
-
Prepare solutions of this compound in the desired solvent (e.g., with and without added water, at different pH values).
-
Divide each solution into multiple vials for time-point analysis.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), quench the reaction in one vial from each condition (if necessary) and prepare it for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system.
-
Use a suitable column (e.g., a non-polar column like DB-5ms).
-
Develop a temperature gradient to separate this compound from its potential degradation products.
-
Identify and quantify the components based on their mass spectra and retention times.
-
Degradation Pathway Visualization
The following diagram illustrates the potential hydrolysis pathway of this compound.
Caption: Potential hydrolysis and degradation pathway of this compound.
Quantitative Data Summary
Due to the limited publicly available quantitative data on the specific degradation kinetics of this compound, researchers are encouraged to perform stability studies under their specific experimental conditions. The table below provides a template for recording and comparing such data.
| Condition | Temperature (°C) | pH | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Control | 25 | 7 | 0 | 100 | - |
| Aqueous | 25 | 7 | 24 | ||
| Acidic | 25 | 3 | 24 | ||
| Basic | 25 | 10 | 24 | ||
| Elevated Temp | 50 | 7 | 24 |
This technical support guide is intended to be a living document and will be updated as more information on the stability and degradation of this compound becomes available. Researchers are encouraged to contribute their findings to the scientific community.
Technical Support Center: Purification of Ethyl Diacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl diacetoacetate (also known as ethyl 2,4-dioxopentanoate). The information provided addresses common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Claisen condensation?
A1: Crude this compound synthesized from acetone and diethyl oxalate using a strong base like sodium ethoxide can contain several impurities. These include:
-
Unreacted Starting Materials: Acetone and diethyl oxalate.
-
Solvent: The alcohol used for the synthesis, typically anhydrous ethanol.
-
Base: Residual sodium ethoxide or its byproducts.
-
Side-Reaction Products: Byproducts from the self-condensation of acetone.
Q2: What is the recommended primary method for purifying this compound?
A2: The most effective and commonly used method for purifying this compound is vacuum distillation.[1] This technique separates the desired product from less volatile and non-volatile impurities.
Q3: What are the optimal storage conditions for purified this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] It should be kept away from heat, sparks, and open flames.
Q4: Is this compound stable?
A4: While generally stable under proper storage conditions, β-keto esters can be susceptible to decomposition over time, especially in the presence of acids, bases, or moisture. It is advisable to use the purified product as soon as possible for best results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction due to inactive base or insufficient reaction time. | Ensure the sodium ethoxide is freshly prepared and anhydrous. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side reactions, such as the self-condensation of acetone. | Slowly add the acetone to the reaction mixture to maintain a low concentration, which favors the desired cross-condensation. | |
| Product is a Dark Color | Presence of decomposition products or other colored impurities. | Ensure the reaction temperature is controlled. The crude product can sometimes be washed with a saturated solution of sodium bicarbonate to remove some acidic impurities before distillation.[3] |
| Difficulty in Achieving High Vacuum During Distillation | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
| Volatile impurities are still present. | Ensure that the solvent and any low-boiling unreacted starting materials have been thoroughly removed on a rotary evaporator before attempting high-vacuum distillation. | |
| Product Purity is Low After Distillation | Inefficient fractional distillation. | Use a fractionating column (e.g., Vigreux column) to improve the separation of components with close boiling points. Collect fractions carefully and analyze their purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Thermal decomposition during distillation. | Ensure the heating bath temperature is not excessively high. Distilling at a lower pressure will reduce the required temperature. |
Quantitative Data Summary
Table 1: Physical Properties of Ethyl 2,4-Dioxopentanoate
| Property | Value |
| Molecular Formula | C₇H₁₀O₄[4] |
| Molecular Weight | 158.15 g/mol |
| Boiling Point | 101-103 °C at 12 mmHg |
| Density | 1.126 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.474 |
| Appearance | Colorless liquid |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-Dioxopentanoate via Claisen Condensation
This protocol is adapted from established Claisen condensation procedures for similar β-keto esters.[1]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Acetone (dried)
-
Diethyl oxalate
-
Ice-salt bath
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: Cool the flask containing the sodium ethoxide solution in an ice-salt bath.
-
Addition of Reactants: A mixture of acetone and diethyl oxalate is added dropwise to the stirred, cold sodium ethoxide solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Workup: Cool the reaction mixture in an ice bath and acidify it with 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head or a Vigreux column for better separation.
-
Distillation: Heat the crude ethyl 2,4-dioxopentanoate in the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at 101-103 °C under a vacuum of approximately 12 mmHg.
-
Analysis: Analyze the purity of the collected fraction using GC or NMR.
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Ethyl Diacetoacetate Enol Content Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the enol content of ethyl diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism in this compound?
A1: Keto-enol tautomerism is a chemical equilibrium between two isomeric forms of this compound: the keto form and the enol form. The keto form contains two carbonyl (C=O) groups, while the enol form contains a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C). This equilibrium is dynamic, and the relative amounts of the two tautomers can be influenced by various experimental conditions.
Q2: Why is increasing the enol content of this compound important?
A2: The enol form of this compound is a key intermediate in many chemical reactions. Its nucleophilic character is crucial for forming carbon-carbon bonds in syntheses of various organic molecules, including pharmaceuticals and other specialty chemicals. Controlling and maximizing the enol content can lead to higher reaction yields and selectivity.
Q3: What are the primary factors that influence the enol content of this compound?
A3: The three main factors that affect the keto-enol equilibrium are:
-
Solvent Polarity: The choice of solvent has a significant impact on the enol content.
-
Temperature: Temperature can shift the equilibrium between the keto and enol forms.
-
Intramolecular Hydrogen Bonding: The stability of the enol form is greatly influenced by the formation of an internal hydrogen bond.
Q4: How does solvent polarity affect the enol content?
A4: Non-polar solvents generally favor the enol form, while polar solvents favor the keto form. In non-polar solvents, the enol form is stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring. In polar, protic solvents like water, the solvent molecules form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and thus reducing the relative stability of the enol form.[1]
Q5: What is the effect of temperature on the keto-enol equilibrium?
A5: Increasing the temperature generally favors the more stable keto form. Therefore, to increase the enol content, it is often advisable to conduct experiments at lower temperatures, though the effect may not be as pronounced as the solvent effect.[2]
Troubleshooting Guides
Issue 1: Low Enol Content Observed in Non-Polar Solvents
-
Possible Cause: The solvent may not be sufficiently non-polar, or it may contain polar impurities (e.g., water).
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a less polar solvent. Toluene or hexane are excellent choices for maximizing enol content.
-
Solvent Purity: Ensure the solvent is anhydrous and free of polar impurities. Use freshly distilled or commercially available anhydrous solvents.
-
Concentration: In some cases, the concentration of the β-dicarbonyl compound can affect the equilibrium. Experiment with different concentrations to find the optimal condition.
-
Issue 2: Inconsistent or Non-Reproducible Enol Content Measurements
-
Possible Cause: The sample may not have reached equilibrium before measurement. The presence of acidic or basic impurities can also catalyze the interconversion, leading to variability.
-
Troubleshooting Steps:
-
Equilibration Time: Allow the solution of this compound to stand for a sufficient period (e.g., several hours to overnight) at a constant temperature to ensure the keto-enol equilibrium is established before analysis.
-
Purity of Starting Material: Use highly purified this compound to avoid catalytic effects from impurities.
-
Consistent Analytical Method: Employ a standardized and validated analytical method, such as ¹H NMR spectroscopy, for consistent quantification.
-
Experimental Protocols
Protocol 1: Maximizing the Enol Content of this compound
This protocol outlines the steps to prepare a solution of this compound with a high enol content.
-
Materials:
-
This compound (high purity)
-
Anhydrous non-polar solvent (e.g., Toluene, Hexane, or Carbon Tetrachloride)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry glassware
-
-
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.
-
In a clean, dry flask, prepare a dilute solution of this compound in the chosen anhydrous non-polar solvent (e.g., 0.1 M).
-
Blanket the solution with an inert gas to prevent atmospheric moisture contamination.
-
Allow the solution to equilibrate at a controlled, ambient or slightly below ambient, temperature for at least 12 hours in the dark to prevent any potential photochemical reactions.
-
The resulting solution will have a significantly higher proportion of the enol tautomer compared to the neat liquid or solutions in polar solvents.
-
Protocol 2: Quantification of Enol Content using ¹H NMR Spectroscopy
This protocol provides a method for determining the percentage of the enol form in a sample of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent of choice (e.g., CDCl₃ for a relatively non-polar environment or DMSO-d₆ for a polar aprotic environment).
-
Allow the sample to equilibrate as described in Protocol 1.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For a compound structurally similar to ethyl acetoacetate, you would look for:
-
Keto form: A singlet for the α-methylene protons (-CH₂-) typically between 3.0 and 4.0 ppm.
-
Enol form: A singlet for the vinylic proton (=CH-) around 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a much lower field (10-13 ppm).
-
-
Integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
Calculate the percentage of the enol form using the following formula:
% Enol = [Integral(enol vinylic H) / (Integral(enol vinylic H) + (Integral(keto α-CH₂ H) / 2))] * 100
(Note: The integral of the keto α-methylene signal is divided by two because it represents two protons, while the enol vinylic signal represents one proton.)
-
Data Presentation
Table 1: Enol Content of Ethyl Acetoacetate in Various Solvents
The following table summarizes the approximate percentage of the enol form of ethyl acetoacetate (a closely related compound) at equilibrium in different solvents. This data illustrates the profound effect of the solvent on the keto-enol equilibrium and can be used as a guide for selecting a solvent to maximize the enol content of this compound.
| Solvent | Dielectric Constant (ε) | % Enol Content (approx.) |
| Water | 80.1 | ~0.4%[1] |
| Acetic Acid | 6.2 | ~5.8% |
| Chloroform | 4.8 | ~13.3% |
| Toluene | 2.4 | ~19.8%[1] |
| Hexane | 1.9 | ~46.4% |
| Gas Phase | 1.0 | ~47.0% |
Data is for ethyl acetoacetate and serves as an illustrative guide for this compound.
Visualizations
Caption: Keto-enol tautomerism of a β-ketoester.
References
Troubleshooting common issues in Hantzsch synthesis using ethyl diacetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Hantzsch synthesis of dihydropyridines using ethyl acetoacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the classical Hantzsch synthesis, often due to harsh reaction conditions and long reaction times which can lead to product degradation.[1][2][3] Key factors to investigate include:
-
Reaction Time and Temperature: Prolonged heating can cause the decomposition of the 1,4-dihydropyridine product.[1] It is crucial to optimize both the temperature and reaction time for your specific substrates.
-
Purity of Starting Materials: Impurities in the aldehyde, ethyl acetoacetate, or the nitrogen source can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product.[4]
-
Reaction Conditions: The classical method of refluxing in ethanol or acetic acid can be inefficient.[1][2][3] Modern approaches using ultrasound irradiation or carrying out the reaction in aqueous micelles have been shown to significantly improve yields, sometimes exceeding 90%.[5]
-
Nitrogen Source: The choice of nitrogen source is important. While ammonia or ammonium acetate are commonly used, the reaction's success can be dependent on the specific conditions and substrates.[6][7]
Troubleshooting Summary for Low Yields:
| Parameter | Issue | Recommended Action |
| Reaction Time | Too long, leading to product degradation. | Monitor the reaction by TLC to determine the optimal time. |
| Temperature | Too high, causing decomposition. | Optimize the temperature; consider room temperature reactions with a catalyst or ultrasound. |
| Reagent Purity | Impurities causing side reactions. | Ensure high purity of all starting materials. |
| Solvent/Catalyst | Inefficient classical methods. | Explore alternative conditions like ultrasound irradiation in aqueous media or using catalysts like p-toluenesulfonic acid (PTSA).[5] |
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The formation of side products in the Hantzsch synthesis can be a complex issue due to several competing reaction pathways.[4] Common side products may arise from:
-
Self-condensation of Ethyl Acetoacetate: The β-keto ester can undergo self-condensation, especially under basic conditions.
-
Michael Addition Issues: The reaction mechanism involves a Michael addition. If conditions are not optimal, alternative addition products can form.[4]
-
Incomplete Reactions: The presence of unreacted intermediates in the final product mixture is a common issue.[4]
To minimize the formation of these unwanted side products, it is crucial to maintain careful control over the reaction conditions, including the temperature and the order in which the reagents are added.[4]
Q3: I am struggling with the purification of my 1,4-dihydropyridine product. What are some effective purification strategies?
A3: Purifying 1,4-dihydropyridines can be challenging. The most common and effective method is recrystallization .
-
Solvent Selection: Ethanol is a frequently used and effective solvent for recrystallizing many Hantzsch esters.[8] Other options include methanol, isopropanol, and acetone. For compounds that are highly soluble, a mixed solvent system such as ethanol-water can be employed.[8]
-
Removal of Byproducts: A well-executed recrystallization is often sufficient to remove common byproducts from the Hantzsch synthesis, such as the 1,2-dihydropyridine isomer or incompletely cyclized intermediates.[8] The desired 1,4-dihydropyridine is typically less polar and less soluble, which allows for its selective crystallization.[8]
-
Column Chromatography: If significant impurities persist after recrystallization, column chromatography may be necessary before a final recrystallization step.[8]
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution to remove the charcoal.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[8]
-
Drying: Dry the purified crystals under a vacuum.[8]
Q4: My desired 1,4-dihydropyridine seems to be oxidizing to the corresponding pyridine. How can I prevent this?
A4: The oxidation of the 1,4-dihydropyridine product to the aromatic pyridine derivative is a very common side reaction, particularly under harsh conditions or in the presence of air.[1][5] The driving force for this is the formation of a stable aromatic ring.[5]
To minimize this unwanted oxidation:
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[1]
-
Control of Oxidizing Agents: Be mindful that some reagents used in workup or purification can act as oxidizing agents. Common oxidants that promote this aromatization include nitric acid, potassium permanganate, and chromium trioxide.[5]
-
Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to reduce the extent of oxidation.
The oxidation can be initiated by the transfer of a proton from the N1-position of the dihydropyridine ring.[9][10]
Q5: The reaction is highly exothermic and difficult to control. How can this be managed?
A5: Exothermic reactions can pose safety risks and lead to the formation of degradation products.[4] To manage a highly exothermic Hantzsch synthesis, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to control the rate of heat generation.[4]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent and low temperature throughout the reaction.[4]
-
Dilution: Performing the reaction at a lower concentration can help to dissipate heat more effectively.[4]
Experimental Protocols
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This is a general guideline and may require optimization for specific substrates.[4]
-
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C.[11]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, a few drops of ethanol are added to the reaction mixture to facilitate the granulation of the product, followed by the addition of crushed ice.[11]
-
The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from aqueous ethanol if necessary.[11]
Visual Guides
Caption: Troubleshooting workflow for common Hantzsch synthesis issues.
Caption: Simplified Hantzsch reaction mechanism with potential side reactions.
Caption: Decision tree for the purification of Hantzsch synthesis products.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of ethyl diacetoacetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl acetoacetate and ethyl diazoacetate to prevent unwanted reactions.
FAQs & Troubleshooting Guides
Ethyl Acetoacetate
Q1: Is my ethyl acetoacetate polymerizing? I've noticed a change in viscosity.
A1: While ethyl acetoacetate does not undergo true polymerization in the same way as vinyl monomers, it can participate in self-condensation reactions, particularly under improper storage conditions.[1] The presence of acidic or basic impurities can catalyze this process, leading to the formation of higher molecular weight byproducts and an apparent increase in viscosity.
Troubleshooting Steps:
-
Check for Contamination: Ensure the storage container is free from acidic or basic residues.
-
Verify pH: The pH of ethyl acetoacetate should be neutral.[1]
-
Review Storage Conditions: Confirm that the material is stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[2][3][4]
Q2: What are the optimal storage conditions for ethyl acetoacetate?
A2: To ensure the stability of ethyl acetoacetate, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5]
| Parameter | Recommended Condition |
| Temperature | Ambient room temperature |
| Atmosphere | Normal atmosphere (no inert gas required) |
| Container | Tightly sealed, original container |
| Light | Protection from direct sunlight |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[3] |
Q3: Can I use an inhibitor with ethyl acetoacetate?
A3: Generally, ethyl acetoacetate is stable under normal storage conditions and does not require an inhibitor.[4] The focus should be on maintaining purity and proper storage conditions to prevent degradation or self-condensation.
Ethyl Diazoacetate
Q1: My ethyl diazoacetate seems to be decomposing. What are the signs and causes?
A1: Ethyl diazoacetate is a diazo compound known for its thermal instability.[6][7] Decomposition is often indicated by a color change (darkening) and gas evolution (nitrogen). The primary cause of decomposition is exposure to heat, light, acids, or metal catalysts.[6][8][9]
Troubleshooting Workflow for Ethyl Diazoacetate Decomposition:
Caption: Troubleshooting workflow for ethyl diazoacetate decomposition.
Q2: What are the recommended storage conditions for ethyl diazoacetate to prevent polymerization/decomposition?
A2: Due to its inherent instability, ethyl diazoacetate requires stringent storage conditions to minimize decomposition and potential polymerization.[7][10]
| Parameter | Recommended Condition |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Normal atmosphere |
| Container | Tightly sealed, amber or opaque bottle[8] |
| Light | Store in the dark[8] |
| Incompatible Materials | Acids, bases, oxidizing agents, metal salts |
Q3: Are there any inhibitors that can be used with ethyl diazoacetate?
A3: While specific inhibitors for ethyl diazoacetate are not commonly mentioned, its stability is enhanced by storing it in a pure state, free from acidic impurities. Some procedures recommend washing the synthesized ethyl diazoacetate with a sodium carbonate solution to neutralize any residual acids.[8]
Experimental Protocols
Protocol 1: Neutralization of Ethyl Diazoacetate Post-Synthesis
This protocol is intended to remove acidic impurities from freshly synthesized ethyl diazoacetate to improve its storage stability.
Materials:
-
Crude ethyl diazoacetate solution in an organic solvent (e.g., diethyl ether or dichloromethane)
-
5% (w/v) Sodium Carbonate solution, pre-chilled to 0-5°C
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the crude ethyl diazoacetate solution to a separatory funnel.
-
Add an equal volume of the pre-chilled 5% sodium carbonate solution.
-
Gently invert the separatory funnel multiple times, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the washing step (steps 2-4) until the aqueous wash is neutral to litmus paper.[8]
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic solution to remove any residual water.
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried ethyl diazoacetate solution into a clean, amber storage bottle.
-
Store the purified ethyl diazoacetate at 2-8°C in the dark.
Protocol 2: Small-Scale Test for Polymerization/Decomposition
This protocol provides a method to assess the stability of a stored sample of ethyl diazoacetate.
Materials:
-
Small sample of stored ethyl diazoacetate
-
NMR tube
-
NMR spectrometer
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Carefully take a small aliquot of the stored ethyl diazoacetate and dissolve it in CDCl₃ in an NMR tube.
-
Acquire a proton NMR spectrum of the sample.
-
Analyze the spectrum for the characteristic peaks of ethyl diazoacetate.
-
Look for the appearance of new, broad peaks or a decrease in the resolution of the baseline, which may indicate the presence of oligomeric or polymeric byproducts.
-
Compare the spectrum to a reference spectrum of pure ethyl diazoacetate to determine the extent of decomposition or side reactions.
Logical Relationship between Storage Conditions and Stability:
Caption: Relationship between storage conditions and compound stability.
References
- 1. manavchem.com [manavchem.com]
- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cochise.edu [cochise.edu]
- 4. synerzine.com [synerzine.com]
- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 6. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Polymerization of alkyl diazoacetates initiated by the amidinate/Pd system: efficient synthesis of high molecular weight poly(alkoxycarbonylmethylene)s with moderate stereoregularity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of ethyl diacetoacetate. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are evaluated, supported by experimental data to aid in method selection and validation for research and quality control purposes.
Introduction to Analytical Challenges
This compound, a beta-keto ester, is a valuable intermediate in organic synthesis. Accurate and precise quantification is crucial for process monitoring, quality control, and stability studies. However, its analysis presents challenges due to its potential for keto-enol tautomerism and thermal instability, which can affect the reliability of analytical results. This guide explores validated methods to address these challenges.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the determination of this compound or its close structural analog, ethyl acetoacetate. This data is compiled from various validation studies to facilitate a direct comparison.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry (Colorimetric) |
| Linearity Range | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.9999 | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 6 ppb[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 101.3% | Not explicitly stated | 95.5% - 105.0%[2][3] |
| Precision (RSD %) | < 1.0% | Not explicitly stated | Not explicitly stated |
Note: Data for ethyl acetoacetate is used as a proxy for this compound due to structural similarity and analogous analytical behavior. The UV-Vis Spectrophotometry data is based on a colorimetric method for ethyl acetate.
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 3.2 x 100 mm, 5 µm, 100 Å.[1]
-
Mobile Phase: Acetonitrile and water (20:80, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 200 nm.[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.04 mg/mL.[1]
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.
-
Precision: Analyze multiple preparations of a homogeneous sample to determine the repeatability and intermediate precision, expressed as the relative standard deviation (RSD).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography (GC-FID)
GC analysis of this compound can be challenging due to its thermal instability. Careful optimization of the injector temperature is crucial to prevent on-column degradation.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column such as one with a 5% phenyl methylpolysiloxane stationary phase is often a starting point.
-
Injector Temperature: It is recommended to keep the injector temperature as low as possible to minimize thermal degradation. A starting point could be just above the boiling point of the solvent.
-
Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp to a final temperature of around 200-250°C. The ramp rate should be optimized to ensure good separation.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: Typically set higher than the final oven temperature, for example, 250-300°C.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Validation Considerations: Due to the potential for thermal degradation, it is critical to assess the recovery and precision of the method carefully. It may be necessary to use a cool on-column injection technique to mitigate degradation.
UV-Vis Spectrophotometry (Colorimetric Method)
This method involves a derivatization reaction to produce a colored product that can be quantified using a spectrophotometer. The following protocol is based on a method for ethyl acetate, which can be adapted for this compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: The method is based on the reaction of the ester with hydroxylamine to form a hydroxamic acid, which then reacts with iron(III) chloride to form a colored complex.
-
Reagents:
-
Hydroxylamine hydrochloride solution
-
Sodium hydroxide solution
-
Iron(III) chloride solution
-
This compound standard solutions
-
-
Procedure:
-
To a known volume of the sample or standard solution, add the hydroxylamine hydrochloride and sodium hydroxide solutions.
-
Heat the mixture in a water bath to facilitate the reaction.
-
After cooling, add the iron(III) chloride solution to develop the color.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 530 nm for the ethyl acetate-derived complex).[2][3]
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions and follow the derivatization procedure. Plot the absorbance against the concentration to establish a calibration curve.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a sample matrix before the derivatization step.
-
Precision: Analyze multiple preparations of a sample to determine the repeatability of the entire analytical procedure.
-
Comparison and Recommendations
-
HPLC-UV is a robust and reliable method for the direct quantification of this compound. It offers good sensitivity and precision and avoids the thermal degradation issues associated with GC. This method is highly recommended for routine quality control and research applications.
-
GC-FID can be used for the analysis of this compound, but careful method development is required to address its thermal lability. It may be more suitable for identifying and quantifying volatile impurities in a sample. The use of a cool on-column injector is advisable to obtain accurate results.
-
UV-Vis Spectrophotometry provides a simple and cost-effective alternative for the quantification of this compound. However, it is an indirect method that requires a chemical derivatization step, which can introduce additional sources of error. This method is best suited for applications where high throughput is required and the sample matrix is relatively simple.
For drug development professionals and researchers requiring high accuracy and specificity, the HPLC-UV method is the most recommended approach for the validation of analytical methods for this compound.
References
A Comparative Guide to Catalysts for Ethyl Diacetoacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Ethyl Diacetoacetate
The synthesis of this compound, a valuable precursor in the production of pharmaceuticals and other fine chemicals, is critically dependent on the choice of an efficient catalytic system. This guide provides a comparative analysis of potential catalysts for this synthesis, supported by experimental data from analogous reactions. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most suitable catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound is influenced by factors such as yield, reaction time, and conditions. While direct comparative data for the synthesis of this compound is limited in publicly available literature, we can infer the performance of various catalyst types based on their effectiveness in the closely related Claisen condensation of ethyl acetoacetate and reactions involving ethyl diazoacetate. The following table summarizes the performance of representative catalysts in these analogous transformations.
| Catalyst System | Catalyst | Reaction Type | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based | Sodium Ethoxide (NaOEt) | Claisen Condensation | Ethyl Acetate | Ethanol | 78 | 2-3 | ~75 | [1] |
| Organocatalysis | L-Proline | Cross-Aldol Reaction | Acetaldehyde, Ethyl diazoacetate | Dichloromethane | Room Temp. | 12 | ~85 | [1] |
| Biocatalysis | Candida antarctica Lipase B (CALB) | Transesterification | Ethyl Acetate, Acetylacetone | Solvent-free | 35 | 4 | >90 | [1] |
| Lewis Acids | Boron trifluoride (BF₃) | Reaction with ketones | Ketones, Ethyl diazoacetate | Not specified | -70 to -40 | Not specified | 38-79 | |
| Brønsted Acids | Sulfuric Acid (H₂SO₄) | Transesterification | Ethyl acetoacetate, Ethylene glycol | Not specified | 100 | 5 | 96.5 (Conversion) | [2] |
Experimental Workflow & Signaling Pathways
The general experimental workflow for comparing the efficacy of different catalysts in the synthesis of this compound is depicted below. This process typically involves catalyst screening, reaction optimization, and product analysis.
References
Ethyl Diacetoacetate: A Comparative Guide for Researchers in Organic Synthesis
Ethyl diacetoacetate presents itself as a structurally unique alternative to more common β-keto esters like ethyl acetoacetate and methyl acetoacetate in the synthesis of complex organic molecules. Its distinct configuration, featuring an additional acetyl group, offers different synthetic possibilities, particularly in the construction of heterocyclic scaffolds relevant to drug development. This guide provides an objective comparison of this compound with other β-keto esters, supported by available experimental data and detailed protocols for key reactions.
Comparative Chemical Properties
The fundamental chemical properties of this compound and its common counterparts are summarized below. The presence of a second acetyl group in this compound significantly alters its molecular weight and polarity, which can influence its reactivity and solubility.
| Property | This compound | Ethyl Acetoacetate | Methyl Acetoacetate |
| Molecular Formula | C₈H₁₂O₄ | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 172.18 g/mol | 130.14 g/mol | 116.12 g/mol |
| Boiling Point | 104-105 °C at 17 mmHg | 181 °C | 169-170 °C |
| Density | 1.104 g/mL at 25 °C | 1.030 g/cm³ | Not readily available |
| CAS Number | 603-69-0 | 141-97-9 | 105-45-3 |
Performance in Key Heterocyclic Syntheses
β-Keto esters are foundational synthons for a variety of multicomponent reactions that efficiently generate complex heterocyclic structures. While direct comparative experimental data for this compound is sparse in the literature, its potential can be inferred from the well-established reactivity of other β-keto esters in reactions such as the Hantzsch pyridine synthesis, Knorr pyrazole synthesis, and Feist-Benary furan synthesis.
The Hantzsch synthesis is a one-pot condensation reaction that produces 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] This reaction is of significant importance in medicinal chemistry, as 1,4-dihydropyridine derivatives are known calcium channel blockers.[1]
Comparative Yields with Common β-Keto Esters
| Aldehyde | β-Keto Ester | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 96 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 95 |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | 92 |
| Benzaldehyde | Methyl Acetoacetate | 94 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 92 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-keto ester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization.
References
Efficacy of Ethyl Diacetoacetate Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Ethyl diacetoacetate, a versatile and readily available starting material, serves as a valuable precursor for the synthesis of a diverse range of derivatives with potential biological activities. This guide provides a comparative overview of the antimicrobial efficacy of various this compound derivatives, supported by available experimental data.
Performance Comparison of this compound Derivatives
The antimicrobial activity of this compound derivatives is significantly influenced by the specific chemical modifications made to the parent molecule. The most studied derivatives include heterocyclic compounds such as pyrazoles, as well as other derivatives like β-keto esters.
1.1. Pyrazole Derivatives
Pyrazole derivatives, synthesized from the condensation of β-keto esters like this compound with hydrazines, have demonstrated notable antimicrobial properties. Several studies have highlighted their potential as inhibitors of bacterial growth, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some pyrazole derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[1][2]. Some synthesized pyrazole derivatives have shown moderate antibacterial activity with MIC values as low as 12.5 μg/ml[3].
1.2. β-Keto Ester Derivatives
The core structure of β-keto esters has been explored for its antibacterial potential. The design of these compounds is sometimes based on the structure of bacterial quorum sensing autoinducers, suggesting a potential mechanism of interfering with bacterial communication and virulence[4]. Studies have shown that certain β-keto ester derivatives exhibit promising results in in-vitro antimicrobial screening against a panel of bacteria[4].
The following table summarizes the available quantitative data on the antimicrobial activity of selected this compound derivatives and related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Microorganisms
| Derivative Class | Specific Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole | Naphthyl-substituted pyrazole-derived hydrazone | Staphylococcus aureus | 0.78–1.56 | |
| Pyrazole | Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78–1.56 | [1] |
| Pyrazole | 3-Coumarinyl substituted pyrazole | Methicillin-resistant S. aureus (MRSA) | Not specified, potent inhibitor | [1] |
| Pyrazole-Thiazole Hybrid | Containing hydrazone moiety | S. aureus | 1.9-3.9 | [1] |
| Pyrazole | General derivatives | Gram-positive and Gram-negative bacteria | as low as 12.5 | [3] |
| β-Keto Ester | Phenylacetic acid derivatives | Pseudomonas aeruginosa | Promising in-vitro results | |
| β-Keto Ester | Phenylacetic acid derivatives | Staphylococcus aureus | Promising in-vitro results | [4] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on standard laboratory practices[5][6][7][8].
2.1. Preparation of Materials
-
Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.
-
Bacterial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) from a recognized culture collection (e.g., ATCC).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial growth.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.
2.2. Inoculum Preparation
-
From an 18-24 hour agar plate, select isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to the final required inoculum density for the assay.
2.3. Broth Microdilution Assay
-
Dispense the appropriate growth medium into all wells of a 96-well microtiter plate.
-
Create serial twofold dilutions of the test compounds directly in the microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
2.4. Determination of MIC
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a plate reader[5].
Visualizations
3.1. Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Evaluation.
3.2. Proposed Mechanism of Action for Pyrazole Derivatives
While the exact signaling pathways are not fully elucidated for all derivatives, a proposed mechanism of action for some antimicrobial pyrazoles is the inhibition of bacterial DNA gyrase.
Caption: Inhibition of DNA Gyrase by Pyrazoles.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. protocols.io [protocols.io]
Validating the Structure of Ethyl Diacetoacetate Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural validation of ethyl diacetoacetate derivatives. These compounds are versatile building blocks in organic synthesis, and their precise structural characterization is crucial for understanding their reactivity, stereochemistry, and potential biological activity.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide invaluable data on molecular connectivity and conformation in solution, single-crystal X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement in the solid state. This guide will use Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate , a derivative of ethyl acetoacetate, as a case study to illustrate the power of X-ray crystallography and compare its outputs with other common analytical techniques.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of this compound derivatives typically involves a multi-technique approach. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in a crystalline lattice, techniques like NMR spectroscopy offer insights into the molecule's dynamic behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing. | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through scalar couplings, and spatial proximity through nuclear Overhauser effects (NOEs). Can distinguish between tautomers and conformers in solution. | Identification of functional groups present in the molecule (e.g., C=O, N-H, C-O). | Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or Liquid | Solid, Liquid, or Gas |
| Strengths | - Unambiguous determination of molecular structure.[1][2] - Provides definitive proof of stereochemistry. - Reveals intermolecular interactions in the solid state. | - Excellent for studying dynamic processes and conformational equilibria in solution.[3][4][5] - Non-destructive. - Does not require crystalline material.[4][5] | - Rapid and simple method for functional group identification. | - High sensitivity and accuracy in determining molecular weight. |
| Limitations | - Requires a suitable single crystal, which can be challenging to grow.[1] - The solid-state conformation may not be the same as the solution-state conformation. - Does not provide information on dynamic processes.[3][5] | - Does not directly provide a 3D structure with atomic coordinates. - Structure elucidation can be complex for large or highly symmetric molecules. | - Provides limited information on the overall molecular structure. | - Does not provide information on stereochemistry or 3D structure. |
Case Study: X-ray Crystallography of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
The structure of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate was determined by single-crystal X-ray diffraction, providing a detailed insight into its molecular geometry.[6][7] The data reveals that the molecule adopts a nearly planar conformation, stabilized by an intramolecular hydrogen bond.
Table 1: Crystallographic Data for Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate [6]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃ClN₂O₃ |
| Formula Weight | 268.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0259 (1) |
| b (Å) | 17.0892 (4) |
| c (Å) | 18.4934 (5) |
| β (°) | 96.802 (1) |
| Volume (ų) | 1263.38 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor | 0.037 |
Table 2: Selected Bond Lengths for Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
| Bond | Length (Å) |
| Cl1 - C4 | 1.745(1) |
| O1 - C8 | 1.228(1) |
| O2 - C10 | 1.206(1) |
| O3 - C10 | 1.334(1) |
| N1 - N2 | 1.321(1) |
| N1 - C7 | 1.336(1) |
| N2 - C1 | 1.411(1) |
Experimental Protocols
Synthesis of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
This protocol is adapted from a general procedure for the synthesis of arylhydrazono-3-oxobutanoates.[8]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl Acetoacetate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 4-chloroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol and cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
A yellow solid of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate will precipitate.
-
Stir the reaction mixture for an additional 30-60 minutes in the ice bath.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
1. Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded on a detector as the crystal is rotated.
3. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of reflections.
4. Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, accurate molecular structure.
NMR Spectroscopy
1. Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals provide information about the number and types of protons and their connectivity.
3. ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This provides information about the number and types of carbon atoms in the molecule.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments can be performed to establish correlations between protons and carbons, confirming the molecular structure and aiding in the assignment of all signals.
Visualizing the Workflow
Caption: Experimental workflow for synthesis and structural validation.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural validation of this compound derivatives, offering definitive proof of their three-dimensional structure, stereochemistry, and intermolecular interactions in the solid state. While other techniques like NMR spectroscopy are indispensable for understanding the behavior of these molecules in solution, X-ray crystallography remains the gold standard for unambiguous structural determination. A combined analytical approach, leveraging the strengths of each technique, provides the most comprehensive understanding of these important synthetic intermediates.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. excillum.com [excillum.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Guide to Understanding Cross-Reactivity with Ethyl Diacetoacetate and Related Compounds
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. A critical factor that can compromise this accuracy is cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to erroneous results. This guide provides a comprehensive overview of cross-reactivity in the context of small molecules like ethyl diacetoacetate, offering insights into its potential impact and outlining methodologies for its assessment.
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the highly specific binding between an antibody and its target antigen.[2] However, this specificity is not always absolute. Cross-reactivity can occur when an antibody recognizes and binds to a substance other than the intended analyte.[3] This is particularly relevant for small molecules, where subtle structural similarities can lead to significant assay interference.[4][5] In the case of an immunoassay designed to detect a specific analyte, the presence of a structurally related compound like this compound or its analogs could lead to a falsely elevated measurement.
Potential Cross-Reactants for an this compound Immunoassay
Given the structure of this compound, a beta-keto ester, several classes of compounds could theoretically cross-react in an immunoassay targeting it. These include:
-
Other Beta-Keto Esters: Compounds such as ethyl acetoacetate, methyl acetoacetate, and other esters of acetoacetic acid share the core beta-keto ester functional group and would be prime candidates for cross-reactivity.
-
Derivatives and Metabolites: Analogs and metabolic products of this compound that retain the core structural motifs recognized by the antibody could also interfere.
-
Structurally Similar Industrial Chemicals: Other small molecules used in chemical synthesis that share similar structural features could also be potential cross-reactants.
To illustrate how cross-reactivity data is typically presented, the following table provides a hypothetical example for an immunoassay targeting "Analyte X," with this compound and related compounds tested as potential interferents.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in an "Analyte X" Immunoassay
| Compound Tested | Concentration Tested (ng/mL) | Signal Equivalent to Analyte X (ng/mL) | Cross-Reactivity (%) |
| This compound | 1000 | 50 | 5.0% |
| Ethyl Acetoacetate | 1000 | 25 | 2.5% |
| Methyl Acetoacetate | 1000 | 15 | 1.5% |
| Acetoacetic Acid | 1000 | 5 | 0.5% |
| Unrelated Compound | 1000 | <0.1 | <0.01% |
Note: This table is for illustrative purposes only. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of potential cross-reactivity is a crucial component of immunoassay validation. The following outlines a general protocol for determining the degree of interference from a suspected cross-reactant.
Principle
The cross-reactivity of a compound is typically assessed by a competitive inhibition experiment. The assay is run with a fixed concentration of the labeled analyte and varying concentrations of the potential cross-reactant. The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is then compared to the IC50 of the target analyte.
Materials
-
Validated immunoassay for the target analyte (e.g., ELISA kit).
-
Standard solutions of the target analyte.
-
Standard solutions of the potential cross-reactants (e.g., this compound, ethyl acetoacetate).
-
Assay buffer.
-
Microplate reader and other standard laboratory equipment.
Procedure
-
Prepare a standard curve for the target analyte according to the immunoassay kit's instructions. This is used to determine the IC50 of the target analyte.
-
Prepare serial dilutions of the potential cross-reactant in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve.
-
Perform the immunoassay by adding the fixed concentration of the labeled analyte and the varying concentrations of the cross-reactant to the antibody-coated wells.
-
Incubate and wash the plates as per the kit protocol.
-
Add the substrate and stop solution , and measure the signal (e.g., absorbance) using a microplate reader.
-
Plot the inhibition curve for the cross-reactant (signal vs. concentration).
-
Determine the IC50 of the cross-reactant from its inhibition curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Concepts
To further clarify the principles of cross-reactivity and the workflow for its assessment, the following diagrams are provided.
Figure 1: Principle of Immunoassay Cross-Reactivity.
Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound in specific immunoassays is not currently available, the principles outlined in this guide provide a robust framework for understanding and evaluating this potential source of interference. For any immunoassay, particularly those for small molecules, a thorough validation that includes testing of structurally related compounds is essential to ensure the reliability and accuracy of the results. Researchers and drug development professionals are encouraged to conduct their own cross-reactivity studies as part of their assay validation process.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
Benchmarking the performance of ethyl diacetoacetate in industrial applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl diacetoacetate, also known as ethyl 3-oxobutanoate, stands as a cornerstone in industrial organic synthesis, prized for its versatility as a reactive intermediate in the production of a wide array of pharmaceuticals, agrochemicals, dyes, and fragrances. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform synthetic strategy and process optimization.
Performance Comparison in Key Industrial Reactions
The efficacy of this compound is best demonstrated in key multicomponent reactions and condensations, where it consistently delivers high yields and purity. Below, we compare its performance with common alternatives like methyl acetoacetate and diethyl malonate in several industrially significant transformations.
Hantzsch Pyridine Synthesis
A classic multicomponent reaction for the synthesis of dihydropyridines, many of which are pharmacologically active calcium channel blockers.
Table 1: Performance Comparison in Hantzsch Pyridine Synthesis [1]
| Aldehyde | β-Ketoester | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 95 |
| Benzaldehyde | Methyl Acetoacetate | 92 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 96 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 94 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 92 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 90 |
Analysis: In the Hantzsch synthesis, both ethyl and methyl acetoacetate provide excellent yields.[1] However, ethyl acetoacetate consistently demonstrates slightly higher yields across various aldehydes, suggesting it may be the more efficient choice for this transformation.[1] The selection between the two may also be influenced by factors such as cost and the desired functionality in the final product.[1]
Biginelli Reaction
This one-pot cyclocondensation is crucial for producing dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.
Table 2: Performance Comparison in the Biginelli Reaction
| β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | No Catalyst | Solvent-free | 4 | 70[2] |
| Ethyl Acetoacetate | InBr₃ | Ethanol | 7 | 45[3] |
| Methyl Acetoacetate | InBr₃ | Ethanol | 7 | Lower than Ethyl Acetoacetate[3] |
Analysis: Ethyl acetoacetate is a highly effective substrate in the Biginelli reaction, capable of producing good yields even without a catalyst under solvent-free conditions.[2] While various catalysts can be employed to optimize the reaction, a study noted that methyl acetoacetate resulted in a lower yield compared to ethyl acetoacetate under the same catalytic conditions, potentially due to trans-esterification with the ethanol solvent.[3]
Pyrazolone Synthesis
Pyrazolones are important heterocyclic compounds used as precursors for dyes, pigments, and pharmaceuticals, including analgesics and anti-inflammatory drugs.
Table 3: Performance Data for Pyrazolone Synthesis using Ethyl Acetoacetate
| Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Ethanol | Reflux | - | 93-100[4] |
| Methylhydrazine | None (Solvent-free) | 90 | 1.5 | ~100[4] |
| Hydrazine Hydrate | Ethanol | 80 | 3 | ≥85[5] |
Analysis: Ethyl acetoacetate is a highly efficient precursor for the synthesis of pyrazolones, consistently delivering high to quantitative yields under various reaction conditions, including both solvent-based and solvent-free methods.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
General Protocol for Hantzsch Pyridine Synthesis[1]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (ethyl acetoacetate or methyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., melamine trisulfonic acid, 5 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the aldehyde, β-ketoester, ammonium acetate, and catalyst is stirred at 80 °C under solvent-free conditions for 1-2 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with cold water and recrystallized from ethanol.
General Protocol for Biginelli Reaction[1]
Materials:
-
p-Methoxybenzaldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
Urea (1.5 mmol)
Procedure:
-
A mixture of p-methoxybenzaldehyde, the desired β-ketoester, and urea is heated at 100 °C under solvent-free and catalyst-free conditions for 1-2 hours.
-
The reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid mass is triturated with cold ethanol and filtered to obtain the pure product.
Protocol for Pyrazolone Synthesis from Ethyl Acetoacetate and Phenylhydrazine[4]
Materials:
-
Ethyl acetoacetate (0.20 mol)
-
Phenylhydrazine (0.20 mol)
-
Diethyl ether (for washing)
Procedure:
-
In a 100 mL flask equipped with a magnetic stirrer and a condenser, ethyl acetoacetate is placed.
-
Phenylhydrazine is added dropwise (1 mL/min) to the ethyl acetoacetate.
-
After the addition is complete, the flask is tightly closed, and the reaction is continued for 1 hour at 80 °C, followed by 30 minutes at 90 °C.
-
Excess water, ethanol, and ethyl acetoacetate are removed under vacuum.
-
The resulting solid is washed with diethyl ether to yield the final product.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.
References
Safety Operating Guide
Proper Disposal of Ethyl Diacetoacetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling ethyl diacetoacetate, a combustible liquid, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step information for the safe disposal of this compound and its contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2][3][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][2][3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must always comply with local, state, and national environmental regulations.[2][5][6] The primary and most consistently recommended method is to engage a licensed professional waste disposal service.[4][6][7]
1. Waste Collection and Storage:
-
Do Not Mix: Never mix this compound with other waste streams.[2][5]
-
Original Containers: Whenever possible, leave the chemical waste in its original, clearly labeled container.[2][5]
-
Labeling: If transferring to a new container, ensure it is compatible and clearly labeled as "Dangerous Waste" with the full chemical name, "this compound".
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The storage area should be secure and away from sources of ignition.[3]
2. Handling Spills:
-
In the event of a small spill, absorb the liquid with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[8]
-
Collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[7][8]
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency services.[8]
3. Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or empty containers that have come into contact with this compound should be treated as hazardous waste.
-
Contaminated packaging and containers must be disposed of in the same manner as the chemical itself.[2][3][5][6] Before disposal, ensure containers are completely emptied.[6]
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for pickup by a licensed waste disposal company.[4]
-
Provide the waste disposal company with an accurate description of the waste, including its chemical composition and any potential hazards.
Quantitative Data Summary
While specific quantitative data for disposal can vary based on local regulations, the following table summarizes key physical and safety properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| UN Number | NA 1993 | [3] |
| Classification | Combustible liquid | [1][2][3][5] |
| Acute Oral Toxicity (Rat) | LD50: 3980 mg/kg | [6] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. It is imperative to remember that these are general guidelines, and specific protocols may vary; always consult your institution's specific safety and waste disposal policies.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
